Product packaging for C15H24IN3O3(Cat. No.:)

C15H24IN3O3

Cat. No.: B12621583
M. Wt: 421.27 g/mol
InChI Key: JGIIFUVIEASKPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

C15H24IN3O3 is a useful research compound. Its molecular formula is this compound and its molecular weight is 421.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24IN3O3 B12621583 C15H24IN3O3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H24IN3O3

Molecular Weight

421.27 g/mol

IUPAC Name

2-oxo-3-[2-(trimethylazaniumyl)ethylcarbamoyl]-5,6,7,8-tetrahydro-1H-quinolin-4-olate;hydroiodide

InChI

InChI=1S/C15H23N3O3.HI/c1-18(2,3)9-8-16-14(20)12-13(19)10-6-4-5-7-11(10)17-15(12)21;/h4-9H2,1-3H3,(H2-,16,17,19,20,21);1H

InChI Key

JGIIFUVIEASKPA-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)CCNC(=O)C1=C(C2=C(CCCC2)NC1=O)[O-].I

Origin of Product

United States

Foundational & Exploratory

Elucidation of the Chemical Structure of C15H24IN3O3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and logical framework for the elucidation of the chemical structure of a novel organic compound with the molecular formula C15H24IN3O3. Given the absence of this specific formula in publicly available chemical databases, this document serves as a detailed roadmap for researchers encountering a new chemical entity of this nature. We will explore the theoretical underpinnings and practical applications of modern analytical techniques essential for structural determination.

Initial Assessment and Hypothesis Generation

The first step in structure elucidation is a thorough analysis of the molecular formula itself. For this compound, we can deduce the following:

  • Molecular Weight: The nominal molecular weight is approximately 421.27 g/mol . High-resolution mass spectrometry will be crucial for confirming the exact mass and elemental composition.

  • Degree of Unsaturation (DoU): The DoU, also known as the index of hydrogen deficiency, provides insight into the number of rings and/or multiple bonds within the molecule. The formula for calculating DoU is:

    DoU = C + 1 - (H/2) - (X/2) + (N/2)

    Where C is the number of carbons, H is the number of hydrogens, X is the number of halogens (in this case, iodine), and N is the number of nitrogens.

    For this compound: DoU = 15 + 1 - (24/2) - (1/2) + (3/2) = 16 - 12 - 0.5 + 1.5 = 5

    A degree of unsaturation of 5 suggests a combination of rings (aromatic or aliphatic) and/or double/triple bonds. This initial calculation is fundamental in guiding the interpretation of subsequent spectroscopic data.

Spectroscopic and Spectrometric Analysis

A combination of spectroscopic techniques is essential for piecing together the molecular puzzle. The following sections detail the key experiments and the type of information they provide.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in identifying structural motifs.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, is used.

  • Ionization Source: Electrospray ionization (ESI) is a common choice for polar molecules, while electron ionization (EI) can be used for more volatile and less polar compounds. Given the presence of nitrogen and oxygen, ESI in both positive and negative ion modes should be attempted.

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a low concentration (typically 1-10 µg/mL). A small amount of formic acid or ammonium acetate may be added to promote ionization in ESI.

  • Data Acquisition: The instrument is calibrated using a known standard. Data is acquired over a mass range appropriate for the expected molecular weight (e.g., m/z 100-1000). Tandem mass spectrometry (MS/MS) experiments should also be performed on the parent ion to induce fragmentation and gather structural information.

Hypothetical Data Presentation: HRMS Data

ParameterObserved ValueInterpretation
Ion ModeESI+Protonated molecule observed.
[M+H]+ (m/z)422.0935Confirms the elemental composition as this compound.
Isotopic PatternConsistent with one Iodine atomThe characteristic isotopic pattern of iodine (100% 127I) is observed.
Key MS/MS Fragments (m/z)295.1, 127.0Potential loss of the iodine atom and subsequent fragmentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for structure elucidation, providing detailed information about the carbon-hydrogen framework of a molecule.

Experimental Protocol: 1D and 2D NMR Spectroscopy

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required.

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, D2O). The choice of solvent is critical and should be based on the solubility of the compound. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

  • 1D NMR Experiments:

    • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, their multiplicity (splitting pattern), and their relative numbers (integration).

    • ¹³C NMR: Shows the number of different types of carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are used to distinguish between CH, CH2, and CH3 groups.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbon atoms they are directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different parts of the molecule.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, which helps in determining stereochemistry.

Hypothetical Data Presentation: NMR Data Summary

¹H Chemical Shift (ppm)IntegrationMultiplicity¹³C Chemical Shift (ppm)HSQC CorrelationKey HMBC Correlations
7.251Hd130.1Yes155.2, 115.8
6.801Hd115.8Yes155.2, 130.1
4.102Ht65.4Yes172.3
3.503Hs55.6Yes155.2
..................
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups within the molecule.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or in solution using a suitable solvent that does not have strong absorptions in the regions of interest.

  • Data Acquisition: A background spectrum is collected first, followed by the spectrum of the sample. The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Hypothetical Data Presentation: Key IR Absorptions

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3350BroadO-H or N-H stretching
2950StrongC-H stretching (aliphatic)
1710StrongC=O stretching (carbonyl)
1600MediumC=C stretching (aromatic) or C=N
1250StrongC-O stretching

Data Integration and Structure Elucidation Workflow

The data from each analytical technique must be integrated to build a cohesive picture of the molecular structure.

Logical Workflow for Structure Elucidation

A Molecular Formula This compound B Calculate Degree of Unsaturation A->B C High-Resolution Mass Spectrometry A->C D Infrared Spectroscopy A->D E 1D NMR (¹H, ¹³C, DEPT) A->E G Propose Substructures C->G D->G E->G F 2D NMR (COSY, HSQC, HMBC) H Assemble Substructures using HMBC F->H G->H I Confirm Connectivity with COSY H->I J Determine Stereochemistry (NOESY) I->J K Final Proposed Structure J->K

Caption: Logical workflow for the elucidation of a novel chemical structure.

Signaling Pathways and Biological Context

Should the elucidated structure be a novel therapeutic agent, understanding its interaction with biological systems is paramount. While no specific signaling pathway can be described without a known structure, the following diagram illustrates a generic workflow for investigating the biological activity of a new chemical entity.

Experimental Workflow for Biological Activity Screening

A Elucidated Structure of This compound B In Silico Target Prediction A->B C High-Throughput Screening (HTS) A->C F In Vitro Assays (e.g., Enzyme Inhibition, Receptor Binding) B->F D Identify Hit Compounds C->D E Lead Optimization D->E E->F G Cell-Based Assays (e.g., Viability, Apoptosis) F->G H In Vivo Animal Models G->H I Preclinical Development H->I

Caption: Generalized workflow for assessing the biological activity of a novel compound.

Conclusion

The elucidation of a novel chemical structure, such as one with the formula this compound, is a systematic process that relies on the careful application and interpretation of a suite of modern analytical techniques. By beginning with a foundational analysis of the molecular formula and progressively integrating data from mass spectrometry, NMR spectroscopy, and infrared spectroscopy, a definitive structure can be proposed. The workflows and hypothetical data presented in this guide offer a robust framework for researchers and drug development professionals to navigate the challenges of structural elucidation and subsequent biological evaluation.

An In-depth Technical Guide to 3-Iodoprop-2-yn-1-yl butylcarbamate (IPBC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Iodoprop-2-yn-1-yl butylcarbamate (IPBC), a widely used biocide. The information presented herein is intended to support research, development, and quality control activities related to this compound.

Chemical Identity and Synonyms

IUPAC Name: 3-iodoprop-2-yn-1-yl butylcarbamate[1]

The compound with the chemical formula C8H12INO2 is commonly known as Iodopropynyl Butylcarbamate (IPBC). It is a carbamate ester extensively used as a preservative and fungicide in various industries, including cosmetics, paints, and wood preservation.[1][2]

Synonyms: A comprehensive list of synonyms and identifiers for IPBC is provided in the table below.

Identifier Type Identifier
Common Name Iodopropynyl Butylcarbamate
Abbreviation IPBC
Other Names 3-Iodo-2-propynyl N-butylcarbamate, Iodocarb, Woodlife, Troysan KK-108A
CAS Number 55406-53-6
PubChem CID 62097
EINECS/ELINCS No. 259-627-5
UNII 603P14DHEB
ChEBI ID CHEBI:83279
InChI InChI=1S/C8H12INO2/c1-2-3-6-10-8(11)12-7-4-5-9/h2-3,6-7H2,1H3,(H,10,11)
InChIKey WYVVKGNFXHOCQV-UHFFFAOYSA-N
SMILES CCCCNC(=O)OCC#CI

Physicochemical Properties

A summary of the key physicochemical properties of IPBC is presented below.

Property Value Reference
Molecular Formula C8H12INO2[1]
Molar Mass 281.093 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 64.72 - 66.34 °C[3]
Solubility in Water 156 mg/L (at 25 °C)[1]
log Kow 2.81 (at 25 °C)[3]
Vapor Pressure 0.000419 Pa[3]

Experimental Protocols

Synthesis of Iodopropynyl Butylcarbamate (IPBC)

A common method for the synthesis of IPBC involves a two-step process:[3]

Step 1: Formation of Propynyl Butylcarbamate

  • Reactants: Phosgene, butylamine, and propargyl alcohol.

  • Procedure: Phosgene is reacted with butylamine and propargyl alcohol. The specific reaction conditions, such as solvent and temperature, can be optimized to maximize the yield of the intermediate, propynyl butylcarbamate.

Step 2: Iodination of Propynyl Butylcarbamate

  • Reactants: Propynyl butylcarbamate and an iodinating agent (e.g., iodine monochloride).

  • Procedure: The propynyl butylcarbamate intermediate is then subjected to an iodination reaction to introduce the iodine atom, yielding the final product, Iodopropynyl Butylcarbamate.[3]

An alternative patented method describes the reaction of butyl isocyanate with propargyl alcohol in toluene to form the carbamate derivative, which is then iodinated using sodium iodide in the presence of sodium hydroxide and sodium hypochlorite.[1]

Quantitative Analysis of IPBC

Several analytical methods have been developed for the quantification of IPBC in various matrices, particularly in cosmetic formulations.

3.2.1. High-Performance Liquid Chromatography (HPLC)

  • Principle: A robust and widely used method for the separation and quantification of IPBC.

  • Methodology:

    • Column: Reversed-phase columns (e.g., Newcrom R1) are commonly employed.[4]

    • Mobile Phase: A typical mobile phase consists of an isocratic mixture of acetonitrile and water with a phosphoric acid buffer.[4]

    • Detection: UV detection at 200 nm is a common method.[4]

    • Sample Preparation: Extraction of IPBC from the sample matrix using a suitable solvent, such as a methanol/water mixture.

  • Performance: HPLC methods coupled with mass spectrometry (HPLC-MS) can achieve low detection limits, in the range of 50 to 100 ng/g in cosmetic formulations.[5]

3.2.2. Gas Chromatography with Electron Capture Detector (GC-ECD)

  • Principle: An alternative method for IPBC quantification, particularly useful due to the high sensitivity of the electron capture detector to halogenated compounds.

  • Challenges: The thermal lability of IPBC has historically posed challenges for GC-based methods.[6]

  • Methodology:

    • Injection Technique: Pulsed splitless injection has been successfully employed to overcome the thermal degradation of IPBC.[6]

    • Sample Preparation: Solvation of cosmetic formulations in a toluene/isopropyl alcohol mixture.[6]

  • Performance: The GC-ECD method has demonstrated good robustness (relative standard deviation of 4%), accuracy (98% recovery), and sensitivity (limit of detection of 0.25 ng/ml).[6]

Mechanism of Action and Signaling Pathways

The primary biological activity of IPBC is its potent antifungal action. The mechanism of action is believed to involve the disruption of essential cellular processes in fungi.[7][8]

Key aspects of the mechanism of action include:

  • Enzyme Inhibition: IPBC is known to interfere with vital metabolic processes by reacting with sulfhydryl groups (-SH) present in microbial proteins and enzymes. This interaction can disrupt cellular respiration and other critical biochemical pathways.[7]

  • Alteration of Cell Membrane Permeability: The Fungicide Resistance Action Committee (FRAC) classifies IPBC in group 28, which comprises compounds that act by altering cell membrane permeability.[1]

  • Role of Iodine: The presence of the iodine atom in the iodopropynyl group is crucial for its biocidal activity. Iodine compounds are known for their broad-spectrum antimicrobial effects, often by oxidizing key cellular components.[7]

The following diagram illustrates the proposed mechanism of action of IPBC at a cellular level.

IPBC_Mechanism_of_Action cluster_extracellular Extracellular Environment cluster_cell Fungal Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IPBC IPBC Membrane Membrane Permeability Disruption IPBC->Membrane Alters Permeability Enzymes Essential Enzymes (-SH groups) IPBC->Enzymes Inhibits CellDeath Fungal Cell Death Membrane->CellDeath Leads to Metabolism Metabolic Disruption (e.g., Respiration) Enzymes->Metabolism Disrupts Metabolism->CellDeath Causes

Caption: Proposed mechanism of action of Iodopropynyl Butylcarbamate (IPBC) against fungal cells.

Experimental Workflow for IPBC Analysis

The following diagram outlines a general experimental workflow for the quantitative analysis of IPBC in a given sample matrix.

IPBC_Analysis_Workflow Start Sample Collection SamplePrep Sample Preparation (Extraction, Dilution) Start->SamplePrep Analysis Instrumental Analysis SamplePrep->Analysis HPLC HPLC-UV/MS Analysis->HPLC Liquid Chromatography GC GC-ECD Analysis->GC Gas Chromatography DataAcquisition Data Acquisition HPLC->DataAcquisition GC->DataAcquisition DataAnalysis Data Analysis (Quantification, Validation) DataAcquisition->DataAnalysis Report Reporting DataAnalysis->Report

Caption: A generalized workflow for the quantitative analysis of IPBC in various sample matrices.

References

In-depth Technical Guide on the Synthesis of Iodinated Triazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A diligent search of scientific literature and chemical databases did not yield a specific, well-documented compound with the molecular formula C15H24IN3O3. Therefore, this guide provides a detailed synthesis pathway for a representative and structurally related class of compounds: 5-iodo-1,4-disubstituted-1,2,3-triazoles . The methodologies, data, and diagrams presented are based on established chemical principles for this class of molecules and are intended to serve as a technical guide for researchers, scientists, and drug development professionals.

Introduction

Iodinated organic compounds, particularly those incorporating heterocyclic scaffolds like triazoles, are of significant interest in medicinal chemistry and drug development. The carbon-iodine bond can serve as a versatile synthetic handle for further functionalization through cross-coupling reactions. Additionally, the introduction of iodine can modulate the pharmacological properties of a molecule. This guide details a common and efficient method for the synthesis of 5-iodo-1,2,3-triazoles, which are valuable intermediates in organic synthesis.

The synthesis of 5-iodo-1,2,3-triazoles is often achieved through a one-pot, three-component reaction involving a terminal alkyne, an organic azide, and an iodine source, typically catalyzed by copper(I). This approach, a variation of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), provides high regioselectivity and good yields.

General Synthesis Pathway

The core of this synthesis is a copper(I)-catalyzed cycloaddition reaction. A plausible reaction scheme involves the in-situ formation of a copper(I) catalyst and an electrophilic iodine species that mediate the formation of the 5-iodo-1,2,3-triazole from a terminal alkyne and an organic azide.[1]

A representative synthesis of a 5-iodo-1,2,3-triazole is depicted below:

G cluster_reactants Reactants cluster_products Products alkyne Terminal Alkyne triazole 5-Iodo-1,2,3-triazole alkyne->triazole azide Organic Azide azide->triazole copper Copper(II) Source + Iodide Source copper->triazole Catalyst System caption General Synthesis of 5-Iodo-1,2,3-triazoles G A Terminal Alkyne + Cu(I) B Copper(I) Acetylide A->B D Copper(I) Triazolide Intermediate B->D C Organic Azide C->D F 5-Iodo-1,2,3-triazole D->F Iodination E Electrophilic Iodine (e.g., I3-) E->F caption Plausible mechanism for 5-iodo-1,2,3-triazole synthesis.

References

An In-depth Technical Guide to a Representative Iodinated Organic Compound: C15H24IN3O3

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A comprehensive search of chemical databases and scientific literature did not yield a specific, well-characterized compound with the molecular formula C15H24IN3O3. The following technical guide is based on a hypothetical molecule that fits this formula, serving as a representative example for researchers, scientists, and drug development professionals interested in the physical and chemical properties of novel iodinated organic compounds.

Hypothetical Structure and Rationale

To explore the potential properties of a this compound molecule, we propose a hypothetical structure incorporating common pharmacophores and functional groups relevant to drug discovery. Our representative molecule, (S)-1-((2R,3R,4S,5R)-3-iodo-4-hydroxy-5-(hydroxymethyl)pyrrolidin-2-yl)-N,N-dipropyl-1H-imidazole-4-carboxamide, is presented below.

Rationale for the Hypothetical Structure:

  • Pyrrolidine Core: A common scaffold in medicinal chemistry, often found in biologically active compounds. The stereochemistry is defined to represent a specific isomer.

  • Iodine Atom: The presence of iodine significantly impacts the molecule's lipophilicity, metabolic stability, and potential for halogen bonding interactions with biological targets. It is placed on the pyrrolidine ring.

  • Imidazole-carboxamide Moiety: This group provides a combination of hydrogen bond donors and acceptors, as well as aromatic character, which can be crucial for receptor binding.

  • N,N-dipropyl Group: These alkyl chains contribute to the overall lipophilicity of the molecule.

  • Hydroxyl Groups: These are included to provide hydrogen bonding capabilities and influence solubility.

Predicted Physical and Chemical Properties

The following table summarizes the predicted physical and chemical properties of our hypothetical this compound molecule. These values are estimations based on computational models and the known properties of similar functional groups.

PropertyPredicted ValueNotes
Molecular Weight 421.28 g/mol Calculated from the molecular formula.
Melting Point 150-165 °CEstimated range for a crystalline solid with multiple hydrogen bonding sites.
Boiling Point > 400 °C (decomposes)High boiling point expected due to polarity and molecular weight; likely to decompose before boiling.
Solubility Sparingly soluble in water; Soluble in methanol, ethanol, DMSO, and DMF.The presence of hydroxyl and amide groups provides some water solubility, but the larger carbon skeleton and iodine atom reduce it.
pKa Basic pKa ~ 7.5 (pyrrolidine nitrogen); Acidic pKa ~ 13 (hydroxyl groups)The pyrrolidine nitrogen is expected to be the most basic site.
LogP 2.5 - 3.5A measure of lipophilicity; the value suggests moderate cell permeability.
Appearance White to off-white crystalline solidTypical appearance for many organic compounds of this nature.

General Experimental Protocols

The synthesis and characterization of a molecule like our hypothetical this compound would involve a multi-step process.

General Synthetic Workflow

A plausible synthetic route could involve the coupling of a protected, iodinated pyrrolidine derivative with a functionalized imidazole. The following diagram illustrates a general workflow.

G cluster_0 Synthesis of Precursors cluster_1 Coupling and Deprotection cluster_2 Purification and Characterization A Protected Pyrrolidine Synthesis B Iodination of Pyrrolidine A->B Halogenation D Amide Coupling (e.g., HATU, EDCI) B->D Coupling C Imidazole Carboxylic Acid Synthesis C->D Activation E Deprotection D->E Acid/Base Treatment F Chromatography (e.g., HPLC) E->F Purification G Spectroscopic Analysis (NMR, MS) F->G Analysis H Final Compound (this compound) G->H Confirmation

General synthetic workflow for the hypothetical this compound.

Key Experimental Methodologies
  • Amide Coupling: To a solution of the imidazole carboxylic acid (1.0 eq) in a suitable solvent (e.g., DMF), a coupling agent such as HATU (1.1 eq) and a base like DIPEA (2.0 eq) are added. The mixture is stirred for 15 minutes before the addition of the iodinated pyrrolidine amine (1.0 eq). The reaction is monitored by LC-MS until completion.

  • Purification: The crude product is purified by reverse-phase preparative HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid.

  • Structural Characterization:

    • ¹H and ¹³C NMR: Spectra are recorded on a 400 MHz spectrometer in a suitable deuterated solvent (e.g., DMSO-d₆). The chemical shifts, coupling constants, and integration values are used to confirm the proton and carbon environments.

    • High-Resolution Mass Spectrometry (HRMS): ESI-HRMS is used to confirm the exact mass of the synthesized compound, matching the calculated mass for this compound.

Potential Biological Activity and Signaling Pathways

Given the structural features of our hypothetical molecule, it could be hypothesized to interact with various biological targets. The presence of the pyrrolidine and imidazole moieties suggests potential activity as an enzyme inhibitor or a receptor ligand.

Hypothetical Mechanism of Action: Kinase Inhibition

Many kinase inhibitors feature heterocyclic scaffolds that interact with the ATP-binding pocket of the enzyme. The imidazole-carboxamide portion of our molecule could form key hydrogen bonds with the hinge region of a kinase, while the iodinated pyrrolidine could occupy a hydrophobic pocket.

The diagram below illustrates a hypothetical signaling pathway that could be modulated by a kinase inhibitor.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA Activation KinaseB Kinase B KinaseA->KinaseB Phosphorylation TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activation Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->KinaseB Inhibition GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Regulation

Hypothetical kinase inhibition signaling pathway.

This guide provides a framework for understanding the potential properties and scientific exploration of a novel iodinated organic compound with the formula this compound. The principles and methodologies described are broadly applicable to the design, synthesis, and evaluation of new chemical entities in drug discovery and chemical biology.

Technical Guide: Iodinated Alkaloids - Discovery, Natural Sources, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A search of scientific literature and chemical databases did not yield a specific, well-documented compound with the chemical formula C15H24IN3O3 . This suggests that such a compound may be novel, not yet publicly disclosed, or a theoretical structure. This guide will, therefore, focus on a relevant and well-documented class of naturally occurring iodinated compounds: Iodinated Indole Alkaloids from Marine Sources . This class of molecules is of significant interest to researchers in natural product chemistry and drug discovery.

Introduction to Iodinated Marine Alkaloids

The marine environment is a rich source of structurally diverse and biologically active secondary metabolites. Among these, halogenated compounds are particularly prevalent, with brominated and chlorinated alkaloids being relatively common. Iodinated natural products, however, are considerably rarer, making their discovery and characterization a noteworthy endeavor.[1] The first iodinated indole alkaloids to be discovered from a natural source were the plakohypaphorines, isolated from the Caribbean sponge Plakortis simplex.[1][2] These compounds, and others like them, represent a small but significant group of marine natural products with potential pharmacological applications.

Alkaloids are a broad class of naturally occurring organic compounds that contain at least one nitrogen atom.[3] Their structural complexity and potent biological activities have made them a cornerstone of natural product-based drug discovery. The incorporation of iodine into an alkaloid scaffold can significantly influence its biological activity.[1]

Discovery and Natural Sources of Iodinated Indole Alkaloids

The discovery of iodinated indole alkaloids is a relatively recent development in the field of marine natural products. The pioneering work in this area led to the isolation of several novel compounds from marine invertebrates, particularly sponges.

Key Discoveries:

  • Plakohypaphorines A-C: These were the first iodinated indole alkaloids identified from a natural source.[1][2] They were isolated from the marine sponge Plakortis simplex.

  • Further Plakohypaphorines (D-F): Subsequent studies on the same sponge, Plakortis simplex, led to the isolation of additional diiodinated analogues, expanding this unique family of compounds.[4]

Natural Sources:

The primary source of naturally occurring iodinated indole alkaloids identified to date is the marine sponge Plakortis simplex, found in the Caribbean. Marine sponges, in general, are a prolific source of diverse and often halogenated secondary metabolites, which are thought to play a role in the organism's chemical defense mechanisms.[5][6]

Quantitative Data

Quantitative data for newly discovered natural products is often limited to their prevalence in the source organism and key analytical characterization data. The following table summarizes available information for representative iodinated indole alkaloids.

Compound NameMolecular FormulaNatural SourceKey Biological ActivityReference
Plakohypaphorine AC14H17IN2O2Plakortis simplexNot specified[1]
Plakohypaphorine BC14H16I2N2O2Plakortis simplexSignificant antihistaminic[4]
Plakohypaphorine CC14H16I2N2O2Plakortis simplexSignificant antihistaminic[4]
Plakohypaphorine DC14H16I2N2O2Plakortis simplexSignificant antihistaminic[4]

Experimental Protocols

The isolation and structural elucidation of novel marine natural products like iodinated alkaloids follow a standardized workflow involving extraction, chromatographic separation, and spectroscopic analysis.

Isolation and Purification of Iodinated Alkaloids
  • Collection and Extraction:

    • The marine sponge (e.g., Plakortis simplex) is collected and freeze-dried.

    • The dried biomass is ground and extracted exhaustively with a mixture of organic solvents, typically methanol (MeOH) and dichloromethane (CH2Cl2).

    • The resulting crude extract is then partitioned between different immiscible solvents (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.

  • Chromatographic Separation:

    • The polar extracts, which typically contain alkaloids, are subjected to multiple rounds of chromatography.

    • Vacuum Liquid Chromatography (VLC): The extract is first fractionated using VLC on silica gel with a gradient of solvents of increasing polarity.

    • High-Performance Liquid Chromatography (HPLC): Fractions of interest from VLC are further purified by reversed-phase HPLC (RP-HPLC) using a C18 column with a mobile phase such as a gradient of acetonitrile in water. This step is crucial for isolating pure compounds.

Structural Elucidation

The structure of the purified compounds is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and, consequently, the molecular formula of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D NMR (¹H and ¹³C): Provides information about the types and number of protons and carbons in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between atoms, allowing for the complete assembly of the molecular structure.

  • Ultraviolet (UV) and Infrared (IR) Spectroscopy: These techniques provide information about the presence of chromophores and functional groups, respectively.

Biological Activity and Signaling Pathways

While the biological roles of many marine alkaloids are not fully understood, several have demonstrated potent bioactivities. For instance, the diiodinated plakohypaphorines B, C, and D have shown significant antihistaminic activity.[4]

Marine bioactive compounds, including alkaloids, are known to interact with various cellular signaling pathways. While the specific pathways affected by iodinated indole alkaloids are not extensively detailed in the available literature, other marine alkaloids have been shown to target key pathways involved in cancer and inflammation, such as:

  • PI3K/Akt Signaling Pathway: A crucial pathway in cell survival and proliferation.[7]

  • MAPK Signaling Pathway: Involved in cellular responses to a wide array of stimuli.[8]

  • NF-κB Signaling Pathway: A key regulator of the inflammatory response.[8]

Further research is needed to elucidate the specific molecular targets and mechanisms of action for iodinated marine alkaloids.

Mandatory Visualizations

Diagram 1: Experimental Workflow for Isolation and Characterization

experimental_workflow A Marine Sponge Collection (e.g., Plakortis simplex) B Freeze-Drying and Grinding A->B C Solvent Extraction (MeOH/CH2Cl2) B->C D Solvent Partitioning C->D E Crude Extract Fractionation (VLC) D->E F HPLC Purification (RP-HPLC) E->F G Pure Iodinated Alkaloids F->G H Structural Elucidation G->H K Bioactivity Assays G->K I HRMS (Molecular Formula) H->I J NMR Spectroscopy (1D & 2D - Structure) H->J

Caption: Workflow for the isolation and characterization of iodinated alkaloids.

Diagram 2: Potential Signaling Pathways Targeted by Marine Alkaloids

signaling_pathways cluster_0 Bioactive Compound cluster_1 Cellular Signaling Pathways cluster_2 Cellular Responses Marine Alkaloid Marine Alkaloid MAPK Pathway MAPK Pathway Marine Alkaloid->MAPK Pathway NF-κB Pathway NF-κB Pathway Marine Alkaloid->NF-κB Pathway PI3K/Akt Pathway PI3K/Akt Pathway Cell Proliferation Cell Proliferation PI3K/Akt Pathway->Cell Proliferation Apoptosis Apoptosis PI3K/Akt Pathway->Apoptosis MAPK Pathway->Cell Proliferation Inflammation Inflammation NF-κB Pathway->Inflammation

Caption: Potential signaling pathways modulated by marine-derived alkaloids.

References

Computational Modeling of C15H24IN3O3 (Iodoproxyfan): An In-depth Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the computational chemistry methodologies applicable to the study of C15H24IN3O3, chemically known as Iodoproxyfan. Iodoproxyfan is a potent and selective histamine H3 receptor antagonist, a target of significant interest for the treatment of various neurological disorders.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed framework for the in-silico investigation of Iodoproxyfan and related compounds. The guide outlines protocols for homology modeling of the histamine H3 receptor, molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) analysis. All quantitative data is presented in structured tables, and key workflows are visualized using Graphviz diagrams to facilitate understanding and application in a research setting.

Introduction: Iodoproxyfan and the Histamine H3 Receptor

Iodoproxyfan, with the chemical formula this compound, is a highly potent and selective antagonist for the histamine H3 receptor.[1][2] The histamine H3 receptor is a G-protein coupled receptor (GPCR) that primarily functions as a presynaptic autoreceptor in the central nervous system, modulating the release of histamine and other neurotransmitters.[3] This regulatory role makes the H3 receptor a compelling target for therapeutic intervention in a range of neurological conditions, including Alzheimer's disease, schizophrenia, and narcolepsy.[3][4]

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, providing insights into drug-receptor interactions at an atomic level.[5] These methods can elucidate binding modes, predict binding affinities, and guide the rational design of novel, more effective therapeutics. This guide details a systematic computational workflow for the comprehensive analysis of Iodoproxyfan's interaction with the histamine H3 receptor.

Computational Modeling Workflow

The computational investigation of Iodoproxyfan can be structured into a multi-step workflow, beginning with the construction of the receptor model and proceeding through ligand docking, simulation, and analysis.

Computational_Workflow A Target Identification (Histamine H3 Receptor) B Homology Modeling of H3R A->B C Model Validation B->C E Molecular Docking C->E D Ligand Preparation (Iodoproxyfan) D->E F Binding Pose Analysis E->F G Molecular Dynamics Simulation E->G J QSAR Model Development F->J H Trajectory Analysis G->H I Binding Free Energy Calculation H->I I->J

Figure 1: Overall computational modeling workflow for Iodoproxyfan.

Methodologies and Experimental Protocols

This section provides detailed protocols for the key computational experiments involved in the study of Iodoproxyfan.

Homology Modeling of the Histamine H3 Receptor

As the crystal structure of the histamine H3 receptor is not yet publicly available, homology modeling is a necessary first step to generate a three-dimensional model.

Protocol:

  • Template Selection: Identify suitable template structures from the Protein Data Bank (PDB) using a BLAST search against the human histamine H3 receptor sequence. The bovine rhodopsin structure is a commonly used template for modeling GPCRs.[4]

  • Sequence Alignment: Perform a sequence alignment of the target (histamine H3 receptor) and template sequences using tools such as ClustalW or T-Coffee.

  • Model Building: Generate the 3D model using software like MODELLER or SWISS-MODEL. This involves copying the coordinates of the aligned residues from the template to the target and building the non-aligned regions, such as loops.

  • Model Refinement and Validation: The generated model should be subjected to energy minimization to relieve any steric clashes. Validation of the model's stereochemical quality can be performed using tools like PROCHECK to generate a Ramachandran plot, and the overall model quality can be assessed with programs like ERRAT and Verify3D.

Molecular Docking of Iodoproxyfan

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

Docking_Workflow Receptor Receptor Preparation - Add hydrogens - Assign partial charges - Define binding site Docking Docking Simulation (e.g., AutoDock Vina, GOLD) Receptor->Docking Ligand Ligand Preparation - Generate 3D coordinates - Energy minimization - Assign partial charges Ligand->Docking Analysis Pose Analysis - Scoring function evaluation - Clustering of poses - Interaction analysis Docking->Analysis

Figure 2: Molecular docking workflow.

Protocol:

  • Receptor Preparation: Prepare the validated homology model of the H3 receptor by adding hydrogen atoms, assigning partial charges (e.g., using the Gasteiger charging method), and defining the binding site. The binding pocket can be identified based on the location of key residues known to interact with H3 antagonists, such as Asp114 and Glu206.[1]

  • Ligand Preparation: Generate the 3D structure of Iodoproxyfan and perform energy minimization using a suitable force field (e.g., MMFF94). Assign partial charges to the ligand atoms.

  • Docking Simulation: Perform the docking using software such as AutoDock Vina, GOLD, or Glide. The search algorithm will explore various conformations of the ligand within the defined binding site.

  • Pose Analysis: The resulting docking poses should be ranked based on their scoring function values. The top-ranked poses should be visually inspected to analyze the interactions with the receptor, such as hydrogen bonds and hydrophobic interactions.

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-receptor complex over time.

Protocol:

  • System Setup: The top-ranked docking pose of the Iodoproxyfan-H3R complex is placed in a simulated biological environment, typically a lipid bilayer (e.g., POPC) solvated with water (e.g., TIP3P water model). Ions are added to neutralize the system.

  • Force Field Selection: An appropriate force field, such as AMBER or CHARMM, is chosen to describe the interatomic interactions.

  • Equilibration: The system is gradually heated to physiological temperature (310 K) and equilibrated under constant pressure and temperature (NPT ensemble) to allow the system to relax.

  • Production Run: A long-timescale MD simulation (typically in the range of nanoseconds to microseconds) is performed to sample the conformational space of the complex.

  • Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the complex (e.g., by calculating the root-mean-square deviation - RMSD), identify key and persistent interactions, and compute binding free energies using methods like MM/PBSA or MM/GBSA.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models correlate the chemical structures of a series of compounds with their biological activities.

Protocol:

  • Dataset Preparation: A dataset of H3 receptor antagonists with known binding affinities (e.g., Ki or IC50 values) is compiled.

  • Descriptor Calculation: For each molecule in the dataset, a set of molecular descriptors (e.g., physicochemical, topological, and electronic properties) is calculated using software like DRAGON or PaDEL-Descriptor.

  • Model Building: A mathematical model is developed to relate the descriptors to the biological activity using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms.[4]

  • Model Validation: The predictive power of the QSAR model is rigorously validated using internal (e.g., cross-validation) and external validation (using a test set of compounds not included in the model training).

Data Presentation

The following tables summarize the kind of quantitative data that would be generated from the computational studies described above.

Table 1: Molecular Docking Results for Iodoproxyfan and Analogs

CompoundDocking Score (kcal/mol)Predicted Ki (nM)Key Interacting ResiduesHydrogen Bonds
Iodoproxyfan -10.21.5Asp114, Glu206, Tyr115, Phe198Asp114, Glu206
Analog A-9.55.2Asp114, Tyr115, Trp180Asp114
Analog B-10.80.8Asp114, Glu206, Tyr115, Phe198Asp114, Glu206
Analog C-8.715.6Asp114, Phe198Asp114

Table 2: Molecular Dynamics Simulation Analysis

SystemAvg. RMSD (Å)Avg. Hydrogen BondsMM/PBSA Binding Energy (kcal/mol)
H3R-Iodoproxyfan 1.8 ± 0.32.5 ± 0.8-45.7 ± 5.1
H3R-Analog A2.5 ± 0.61.2 ± 0.5-32.1 ± 6.3
H3R-Analog B1.7 ± 0.22.8 ± 0.9-50.2 ± 4.8

Table 3: QSAR Model Statistics

ParameterValueDescription
0.85Coefficient of determination for the training set
0.72Cross-validated R² for the training set
R²_pred0.79R² for the external test set
SEE0.35Standard error of the estimate

Signaling Pathway Visualization

The histamine H3 receptor, upon activation by an agonist, initiates a Gαi/o-mediated signaling cascade. As an antagonist, Iodoproxyfan blocks this pathway.

H3R_Signaling cluster_membrane Cell Membrane H3R Histamine H3 Receptor Gi Gαi/o Protein H3R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits Histamine Histamine (Agonist) Histamine->H3R Activates Iodoproxyfan Iodoproxyfan (Antagonist) Iodoproxyfan->H3R Blocks ATP ATP ATP->AC Response Decreased Neurotransmitter Release cAMP->Response Leads to

Figure 3: Simplified signaling pathway of the histamine H3 receptor.

Conclusion

This technical guide has outlined a comprehensive computational workflow for the study of Iodoproxyfan (this compound) and its interaction with the histamine H3 receptor. The detailed protocols for homology modeling, molecular docking, molecular dynamics simulations, and QSAR analysis provide a robust framework for researchers in the field of drug development. The application of these computational methods can significantly accelerate the discovery and optimization of novel H3 receptor antagonists, ultimately contributing to the development of new therapies for a variety of neurological disorders. The presented data tables and workflow diagrams serve as practical examples for the implementation and interpretation of such in-silico studies.

References

Methodological Framework for the Characterization of Thermal Stability and Degradation of Novel Iodinated Compounds: A Case Study for C15H24IN3O3

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The chemical compound with the molecular formula C15H24IN3O3 could not be definitively identified in publicly accessible chemical databases. This suggests the compound may be novel, a proprietary substance, or a rarely documented derivative. Consequently, this document provides a comprehensive methodological framework and best-practice guide for researchers and drug development professionals to characterize the thermal stability and degradation pathways of such a novel iodinated organic compound. The experimental protocols and data presentation formats detailed herein are based on established analytical techniques for small molecules.

Introduction to Thermal Stability and Degradation Analysis

The thermal stability of an active pharmaceutical ingredient (API) is a critical parameter that influences its shelf-life, storage conditions, and formulation development. Degradation of an API can lead to loss of potency and the formation of potentially toxic impurities. For a novel iodinated compound such as this compound, understanding its behavior under thermal stress is a fundamental aspect of its pre-clinical characterization. This guide outlines the key experimental approaches to determine thermal stability and elucidate degradation pathways.

Quantitative Data Summary

Effective data management is crucial for comparing results from different stability studies. The following table templates are designed for clear and concise presentation of quantitative data.

Table 1: Thermal Analysis Data for this compound

ParameterMethodValueObservations
Onset of Decomposition (°C)TGA
Temperature of Maximum Decomposition Rate (°C)TGA
Mass Loss (%) at DecompositionTGA
Melting Point (°C)DSC
Enthalpy of Fusion (J/g)DSC
Glass Transition Temperature (°C)DSC(If amorphous)

Table 2: Accelerated Stability Study of this compound at [Temperature]°C

Time (weeks)Purity (%)Major Degradant 1 (%)Major Degradant 2 (%)Total Impurities (%)
0
2
4
8
12

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of reliable stability testing. The following sections describe standard methodologies for assessing thermal stability and degradation.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify mass loss as a function of temperature.

Methodology:

  • Calibrate the TGA instrument using standard reference materials.

  • Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

  • Place the sample pan in the TGA furnace.

  • Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

  • Maintain a constant flow of an inert gas (e.g., nitrogen) over the sample to prevent oxidative degradation.

  • Record the mass of the sample as a function of temperature.

  • The onset of decomposition is determined from the temperature at which a significant mass loss begins. The temperature of the maximum decomposition rate is determined from the peak of the first derivative of the TGA curve.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and any phase transitions of the compound.

Methodology:

  • Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

  • Place the sample and reference pans in the DSC cell.

  • Heat the sample at a constant rate (e.g., 10°C/min) over a temperature range that encompasses the expected melting point.

  • Record the heat flow to the sample relative to the reference.

  • The melting point is determined as the onset or peak of the endothermic melting transition. The area under the melting peak corresponds to the enthalpy of fusion.

Forced Degradation Studies and Degradant Identification

Objective: To identify potential degradation products and elucidate degradation pathways under thermal stress.

Methodology:

  • Stress Conditions: Expose solid samples of this compound to elevated temperatures (e.g., 60°C, 80°C, 100°C) for a defined period (e.g., 1-4 weeks). Samples should be stored in controlled-environment chambers.

  • Sample Analysis:

    • At each time point, dissolve a portion of the stressed sample in a suitable solvent (e.g., acetonitrile/water).

    • Analyze the sample using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. A typical setup would be a C18 column with a gradient elution of a buffered aqueous mobile phase and an organic modifier. A photodiode array (PDA) detector is used to monitor the elution of the parent compound and any degradation products.

  • Degradant Identification:

    • Collect fractions of the major degradation products from the HPLC effluent.

    • Analyze the collected fractions using High-Resolution Mass Spectrometry (HRMS) to determine the accurate mass and elemental composition of the degradants.

    • Use Tandem Mass Spectrometry (MS/MS) to fragment the degradant ions and obtain structural information.

    • If necessary, use Nuclear Magnetic Resonance (NMR) spectroscopy to fully elucidate the structure of the isolated degradants.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate hypothetical pathways and workflows relevant to the study of this compound.

Thermal_Degradation_Pathway This compound This compound (Parent Compound) Deiodination Deiodination This compound->Deiodination ΔT Hydrolysis Hydrolysis This compound->Hydrolysis ΔT, H2O Oxidation Oxidation This compound->Oxidation ΔT, O2 Degradant_A Degradant A (C15H25N3O3) Deiodination->Degradant_A Degradant_B Degradant B (C15H26N3O4) Hydrolysis->Degradant_B Degradant_C Degradant C (C15H24IN3O4) Oxidation->Degradant_C

Caption: Hypothetical thermal degradation pathways for this compound.

Stability_Testing_Workflow cluster_0 Initial Characterization cluster_1 Forced Degradation Study cluster_2 Degradant Identification TGA TGA Analysis Stress Thermal Stress (e.g., 80°C for 4 weeks) TGA->Stress DSC DSC Analysis DSC->Stress Sampling Time-Point Sampling (0, 1, 2, 4 weeks) Stress->Sampling HPLC HPLC-PDA Analysis Sampling->HPLC LCMS LC-HRMS/MS Analysis HPLC->LCMS Isolation Preparative HPLC (if needed) LCMS->Isolation Report Report LCMS->Report Final Report NMR NMR Spectroscopy (if needed) Isolation->NMR

Caption: Experimental workflow for thermal stability testing.

Hypothetical_Signaling_Pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Induces Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Caption: Hypothetical signaling pathway for a bioactive this compound.

Determining the Solubility of C15H24IN3O3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to determine the solubility of the compound with the molecular formula C15H24IN3O3 in various laboratory solvents. Due to the absence of publicly available solubility data for this specific molecule, this document outlines standardized experimental protocols and data presentation formats to enable researchers to generate and report this critical physicochemical property. An understanding of a compound's solubility is fundamental in early-stage drug discovery and development, influencing bioassays, formulation, and in vivo administration.[1]

Data Presentation: A Framework for Comparison

Quantitative solubility data should be meticulously recorded and presented to allow for clear comparison across different solvent systems. A structured table is the most effective format for this purpose. Below is a template that can be adapted as experimental data is generated.

SolventTemperature (°C)MethodSolubility (mg/mL)Solubility (µM)Observations
Water25Shake-Flask
Ethanol25Shake-Flask
Methanol25Shake-Flask
Dimethyl Sulfoxide (DMSO)25Shake-Flask
Dimethylformamide (DMF)25Shake-Flask
Phosphate-Buffered Saline (PBS) pH 7.425Shake-Flask

Experimental Protocols for Solubility Determination

The "gold standard" for determining equilibrium solubility is the saturation shake-flask method.[2] This method is favored for its simplicity and its ability to achieve a true thermodynamic equilibrium.[2] Alternative methods, such as kinetic solubility assays, are suitable for high-throughput screening in early drug discovery.[1]

Equilibrium Solubility Determination via the Shake-Flask Method

This protocol is a harmonized approach based on established best practices.[2]

Objective: To determine the thermodynamic equilibrium solubility of this compound in a given solvent.

Materials:

  • This compound (solid, pure form)

  • Selected solvents (e.g., water, ethanol, DMSO)

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Constant temperature incubator or water bath

  • Centrifuge

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantification

Procedure:

  • Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker within a constant temperature incubator (e.g., 25°C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by:

    • Centrifugation: Centrifuge the vials at a high speed to pellet the excess solid.[2]

    • Filtration: Carefully filter the supernatant through a chemically compatible filter (e.g., PTFE or PVDF) to remove any remaining solid particles. A combination of centrifugation followed by filtration is often recommended.[3]

  • Quantification:

    • Carefully collect the clear, saturated filtrate.

    • Prepare a series of dilutions of the filtrate with the appropriate solvent.

    • Analyze the concentration of this compound in the diluted samples using a validated analytical method such as HPLC or UV-Vis spectroscopy. A standard calibration curve of the compound should be prepared to accurately determine the concentration.[4]

  • Calculation: From the concentration of the saturated solution, calculate the solubility in the desired units (e.g., mg/mL or µM).

Kinetic Solubility Determination

Kinetic solubility assays are high-throughput methods often used in the initial phases of drug discovery.[1] These methods typically involve dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer.[1][4]

Objective: To rapidly assess the apparent solubility of this compound under non-equilibrium conditions.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Aqueous buffer (e.g., PBS pH 7.4)

  • 96-well microplates (filter plates and collection plates)

  • Plate reader (nephelometric or UV-Vis)

  • Liquid handling robotics (optional, for high throughput)

Procedure (Direct UV Method):

  • Compound Addition: Add a small volume of the this compound DMSO stock solution to the aqueous buffer in a 96-well filter plate.[4]

  • Incubation: Cover the plate and mix for a defined period (e.g., 1.5-2 hours) at room temperature.[4]

  • Filtration: Transfer the solution from the filter plate to a collection plate via vacuum filtration to remove any precipitate.[4]

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a UV-Vis plate reader. A calibration curve is necessary for accurate quantification.[4]

Workflow and Logical Relationships

The following diagrams illustrate the general workflows for determining solubility.

G Experimental Workflow for Shake-Flask Solubility cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid this compound to vial B Add known volume of solvent A->B C Agitate at constant temperature (24-72h) B->C D Centrifuge to pellet solid C->D E Filter supernatant D->E F Collect clear filtrate E->F G Quantify concentration (HPLC/UV-Vis) F->G

Caption: Workflow for Equilibrium Solubility Determination.

G Workflow for Kinetic Solubility Assay (Direct UV) cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_analysis Analysis A Add DMSO stock of this compound to aqueous buffer in filter plate B Mix for 1.5-2 hours at room temperature A->B C Vacuum filter into collection plate B->C D Quantify filtrate concentration using UV-Vis plate reader C->D

Caption: Workflow for Kinetic Solubility Assay.

As no specific signaling pathways involving a compound with the molecular formula this compound have been identified in publicly available literature, a corresponding diagram cannot be provided at this time. Researchers investigating this compound are encouraged to perform target identification and pathway analysis studies to elucidate its mechanism of action.

References

Methodological & Application

Application Note: High-Purity Purification of Iodo-PGJ2 (C15H24IN3O3), a Novel Prostaglandin Analog, Using Flash Chromatography and Preparative HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

15-deoxy-Δ12,14-prostaglandin J2-iodinated (Iodo-PGJ2) is a synthetic analog of the endogenous prostaglandin 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2). The parent compound is a known selective agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator in inflammatory processes and cellular differentiation.[1] The introduction of an iodine atom is hypothesized to modulate the compound's binding affinity and pharmacokinetic properties, making Iodo-PGJ2 a person of interest for therapeutic development.

Due to the inherent challenges in synthesizing and purifying prostaglandin analogs, which often result in isomeric mixtures and related impurities, robust purification protocols are essential.[2] This application note details a two-step purification strategy for obtaining high-purity Iodo-PGJ2 from a crude synthetic reaction mixture. The protocol employs flash chromatography for initial bulk purification, followed by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) for final polishing to achieve >99% purity.

Materials and Methods

Initial Purification: Flash Chromatography

A preliminary purification of the crude reaction product was performed using an automated flash chromatography system to remove major impurities and unreacted starting materials.

Protocol:

  • Sample Preparation: The crude reaction mixture was dissolved in a minimal amount of dichloromethane (DCM).

  • Column Equilibration: A pre-packed silica gel column was equilibrated with the initial mobile phase (98:2 Hexane:Ethyl Acetate).

  • Loading: The dissolved sample was loaded onto the column.

  • Elution: The compound was eluted using a linear gradient of ethyl acetate in hexane.

  • Fraction Collection: Fractions were collected based on UV absorbance at 254 nm.

  • Analysis: Fractions containing the product of interest were identified by thin-layer chromatography (TLC) and pooled.

  • Solvent Evaporation: The solvent from the pooled fractions was removed under reduced pressure to yield the partially purified product.

Final Purification: Preparative RP-HPLC

The enriched product from flash chromatography was subjected to preparative RP-HPLC to separate the target compound from closely related structural isomers and minor impurities.

Protocol:

  • Sample Preparation: The partially purified Iodo-PGJ2 was dissolved in acetonitrile to a final concentration of 10 mg/mL.

  • System Equilibration: The HPLC system, equipped with a C18 column, was equilibrated with the initial mobile phase conditions (70:30 Water:Acetonitrile) for 20 minutes or until a stable baseline was achieved.

  • Injection: 5 mL of the prepared sample was injected onto the column.

  • Chromatography: The separation was performed using a multi-step gradient elution.[3]

  • Fraction Collection: Fractions corresponding to the main product peak, as identified by UV detection at 220 nm, were collected.

  • Purity Analysis: An analytical sample from the collected fraction was re-injected into an analytical HPLC system to confirm purity.

  • Lyophilization: The pure fractions were pooled, and the solvent was removed by lyophilization to obtain the final product as a stable powder.

Data Presentation

The purification process was monitored at each stage, with purity assessed by analytical HPLC. The results are summarized below.

Table 1: Summary of Iodo-PGJ2 Purification Results

Purification StageStarting Mass (mg)Final Mass (mg)Purity (%)Yield (%)
Crude Product1000-~45%-
Post-Flash Chromatography1000380>90%38%
Post-Preparative HPLC380250>99.5%65.8%
Overall 1000 250 >99.5% 25%

Table 2: Flash Chromatography Parameters

ParameterValue
Stationary PhaseSilica Gel (40-63 µm)
Mobile Phase AHexane
Mobile Phase BEthyl Acetate
Gradient2% to 40% B over 20 min
Flow Rate40 mL/min
DetectionUV at 254 nm

Table 3: Preparative HPLC Parameters

ParameterValue
ColumnC18, 5 µm, 250 x 21.2 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient30% B for 5 min, 30-70% B over 25 min, 70-95% B over 5 min
Flow Rate18 mL/min
Column Temperature25°C
DetectionUV at 220 nm
Injection Volume5 mL

Visualizations

Experimental Workflow

The overall process from crude material to the final high-purity compound is outlined in the following workflow diagram.

G Figure 1: Iodo-PGJ2 Purification Workflow A Crude Synthetic Product B Dissolve in DCM A->B C Flash Chromatography (Silica Gel) B->C D TLC Analysis of Fractions C->D E Pool & Evaporate Fractions D->E F Partially Purified Iodo-PGJ2 (~90%) E->F G Dissolve in Acetonitrile F->G H Preparative RP-HPLC (C18 Column) G->H I Analytical HPLC Purity Check H->I J Pool Pure Fractions & Lyophilize I->J K Pure Iodo-PGJ2 (>99.5%) J->K

Figure 1: Iodo-PGJ2 Purification Workflow
Hypothesized Signaling Pathway

Iodo-PGJ2, like its parent compound, is hypothesized to act as an agonist for PPARγ, influencing the transcription of genes involved in inflammation.

G Figure 2: Hypothesized Iodo-PGJ2 Signaling Pathway cluster_cell Cell IodoPGJ2 Iodo-PGJ2 PPARg PPARγ IodoPGJ2->PPARg Binds & Activates Complex PPARγ-RXR Complex PPARg->Complex RXR RXR RXR->Complex PPRE PPRE (Promoter Region) Complex->PPRE Binds to DNA Transcription Gene Transcription PPRE->Transcription Inflammation ↓ Pro-inflammatory Gene Expression Transcription->Inflammation

Figure 2: Hypothesized Iodo-PGJ2 Signaling Pathway

References

C15H24IN3O3 in vitro assay development

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Topic: In Vitro Assay Development for C15H24IN3O3 (Hypothetical Compound: Inhibitor-XYZ)

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a comprehensive guide for the in vitro characterization of the novel small molecule this compound, hereafter referred to as Inhibitor-XYZ. As a new chemical entity, a systematic approach is required to elucidate its biological activity and mechanism of action. This application note outlines a hypothetical scenario where Inhibitor-XYZ is investigated as a potential inhibitor of Protease-A, a fictitious serine protease implicated in cancer cell proliferation. The following protocols and workflows are designed to serve as a robust template for the initial in vitro evaluation of novel compounds.

Hypothetical Signaling Pathway

In our model, Protease-A is a key upstream regulator in a signaling cascade that ultimately promotes cell cycle progression. Upon activation by an upstream signal, Protease-A cleaves and activates a downstream substrate, "Pro-Growth Factor," which then translocates to the nucleus to activate transcription of genes involved in the G1/S phase transition. Inhibitor-XYZ is hypothesized to directly bind to the active site of Protease-A, blocking this cascade.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Signal Upstream Growth Signal Receptor Cell Surface Receptor Growth_Signal->Receptor Binds Protease_A Protease-A (Active) Receptor->Protease_A Activates Pro_Growth_Factor Pro-Growth Factor (Inactive) Protease_A->Pro_Growth_Factor Cleaves Active_Growth_Factor Active Growth Factor Pro_Growth_Factor->Active_Growth_Factor Transcription Gene Transcription (Cyclins, CDKs) Active_Growth_Factor->Transcription Promotes Inhibitor_XYZ Inhibitor-XYZ (this compound) Inhibitor_XYZ->Protease_A Inhibits Proliferation Cell Proliferation Transcription->Proliferation

Caption: Hypothetical signaling pathway of Protease-A and the inhibitory action of Inhibitor-XYZ.

Experimental Workflow

The in vitro evaluation of Inhibitor-XYZ follows a multi-stage process, beginning with primary biochemical assays to confirm enzymatic inhibition, followed by cell-based assays to determine on-target effects in a biological context, and concluding with selectivity and toxicity profiling.

Experimental_Workflow Start Start: Compound This compound (Inhibitor-XYZ) Biochemical_Assays 1. Biochemical Assays Start->Biochemical_Assays Enzymatic_Assay Primary Enzymatic Assay (FRET-based) Biochemical_Assays->Enzymatic_Assay IC50 IC50 Determination (Dose-Response) Enzymatic_Assay->IC50 MOA Mechanism of Action (Enzyme Kinetics) IC50->MOA Cell_Based_Assays 2. Cell-Based Assays MOA->Cell_Based_Assays Cell_Viability Cancer Cell Viability (MTT/CTG Assay) Cell_Based_Assays->Cell_Viability Target_Engagement Downstream Target Modulation (Western Blot) Cell_Viability->Target_Engagement Profiling 3. Selectivity & Toxicity Profiling Target_Engagement->Profiling Selectivity Protease Panel Screening Profiling->Selectivity Cytotoxicity Normal Cell Cytotoxicity Selectivity->Cytotoxicity End End: Candidate Profile Cytotoxicity->End Decision_Tree Start Biochemical Assay: Determine IC50 Decision1 IC50 < 1 µM? Start->Decision1 Stop1 STOP: Low Potency Decision1->Stop1 No Proceed1 PROCEED: Cell-Based Assay Determine EC50 & CC50 Decision1->Proceed1 Yes Decision2 EC50 < 10 µM & Therapeutic Index > 10? Proceed1->Decision2 Stop2 STOP: Low Cellular Activity or High Toxicity Decision2->Stop2 No Proceed2 PROCEED: Selectivity Profiling & Mechanism of Action Studies Decision2->Proceed2 Yes End Candidate for Further Development Proceed2->End

Unidentified Compound C15H24IN3O3: Lack of Publicly Available Data Prevents Protocol Development

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations to identify the chemical compound with the molecular formula C15H24IN3O3 have revealed no publicly available information regarding its structure, common name, or biological activity. Comprehensive searches of chemical databases and the scientific literature did not yield any specific compound with this formula. This absence of foundational data makes it impossible to generate the requested detailed application notes and protocols for its use in cell culture experiments.

The core of the user's request revolves around providing specific, quantitative data, detailed experimental methodologies, and diagrams of associated signaling pathways. However, without a known identity for this compound, crucial information such as its biological target, mechanism of action, effective concentrations, and potential cellular effects remains unknown.

Developing reliable and reproducible protocols for cell culture experiments necessitates a thorough understanding of the compound . This includes its solubility, stability in culture media, and expected biological impact. Without access to any prior research or documentation on this compound, any attempt to create application notes would be purely speculative and lack the scientific basis required for research and drug development professionals.

It is possible that this compound represents a novel or proprietary compound not yet described in publicly accessible resources. In such a case, the information required to fulfill this request would reside with the entity that synthesized or is currently investigating the molecule.

Therefore, until information regarding the identity and biological function of this compound becomes available in the public domain, the creation of detailed application notes and protocols is not feasible.

Application Notes and Protocols for Iodinated Compounds in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific compound with the molecular formula C15H24IN3O3 could not be identified in publicly available scientific literature. Therefore, the following application notes and protocols are provided as a representative example using Molecular Iodine (I₂) , a well-studied iodinated agent with demonstrated activity in animal models. Researchers should substitute the specific details with those pertaining to their compound of interest.

Introduction to Molecular Iodine (I₂) in Animal Models

Molecular iodine (I₂) has garnered significant interest in preclinical research for its potential antineoplastic properties.[1][2][3] Unlike iodide (I⁻), molecular iodine has been shown to exert direct anti-proliferative, pro-apoptotic, and anti-angiogenic effects in various cancer models.[3][4] In animal studies, supplementation with molecular iodine has been demonstrated to reduce the incidence and growth of tumors, particularly in models of breast and prostate cancer.[1] Its mechanisms of action are multifaceted, including the modulation of the estrogen pathway, induction of apoptosis through mitochondrial pathways, and effects on the tumor immune microenvironment.[3][4][5]

These notes provide an overview of the dosage, administration, and experimental protocols for the use of molecular iodine in rodent cancer models, based on published literature.

Quantitative Data Summary

The following tables summarize representative dosage and administration data for molecular iodine in various animal models.

Table 1: Dosage and Administration of Molecular Iodine in Rodent Cancer Models

Animal ModelCancer TypeDosageAdministration RouteStudy DurationReference
Sprague-Dawley RatsMammary Carcinoma0.05% in drinking waterOral (ad libitum)Chronic[1]
MiceBreast Cancer (Xenograft)5 mg/dayOralNot Specified[3]
TRAMP MouseProstate CancerNot SpecifiedNot SpecifiedNot Specified[1]

Table 2: Pharmacokinetic Parameters of Iodine (General)

ParameterValueAnimal ModelNotes
BioavailabilityVaries with formGeneralIodide is readily absorbed; molecular iodine absorption is less characterized.
Half-life~10 hours (plasma iodide)HumanAnimal model data may vary.
ExcretionPrimarily renalGeneralOver 90% of ingested iodine is excreted in the urine.[4]

Experimental Protocols

Preparation of Molecular Iodine Solution for Oral Administration

This protocol is adapted from studies using molecular iodine in the drinking water of rodents.

Materials:

  • Molecular Iodine (I₂) crystals

  • Potassium Iodide (KI)

  • Distilled water

  • Amber glass bottles

  • Magnetic stirrer and stir bar

  • Analytical balance

Procedure:

  • Prepare Lugol's Iodine Solution (Stock): To facilitate the dissolution of molecular iodine in water, a concentrated stock of Lugol's solution is often prepared first. A common formulation is 5% I₂ and 10% KI (w/v).

    • Dissolve 10 g of KI in 100 mL of distilled water.

    • Once the KI is fully dissolved, slowly add 5 g of I₂ crystals while stirring continuously.

    • Continue stirring in a sealed, amber glass container until the iodine is fully dissolved.

  • Prepare Dosing Solution:

    • Calculate the required volume of the stock solution to achieve the final desired concentration (e.g., 0.05%) in the total volume of drinking water.

    • In a large amber glass bottle, add the calculated volume of the stock solution to the appropriate volume of distilled water.

    • Mix thoroughly using a magnetic stirrer.

  • Storage and Handling:

    • Store the stock and dosing solutions in amber glass bottles to protect them from light.

    • Prepare fresh dosing solutions regularly (e.g., weekly) to ensure stability.

Administration in a Rodent Mammary Carcinogenesis Model

This protocol provides a general workflow for evaluating the effect of molecular iodine on chemically-induced mammary tumors in rats.

Workflow Diagram:

G cluster_acclimatization Acclimatization cluster_induction Tumor Induction cluster_treatment Treatment cluster_monitoring Monitoring cluster_endpoint Endpoint Analysis A Animal Acclimatization (1-2 weeks) B Carcinogen Administration (e.g., MNU) A->B C Randomization into Groups B->C D Control Group (Regular Water) C->D E Treatment Group (0.05% I₂ Water) C->E F Weekly Palpation for Tumors D->F E->F G Body Weight and Health Monitoring F->G H Euthanasia G->H At study endpoint I Tumor Excision, Weighing, and Measurement H->I J Histopathology and Immunohistochemistry I->J G cluster_direct Direct Mitochondrial Effect cluster_indirect Indirect Effects I2 Molecular Iodine (I₂) Mito Mitochondrial Membrane Potential Disruption I2->Mito PPARg PPARγ Activation I2->PPARg Estrogen Estrogen Pathway Modulation I2->Estrogen ROS Increased ROS Mito->ROS Apoptosis_Direct Apoptosis ROS->Apoptosis_Direct Apoptosis_Indirect Apoptosis PPARg->Apoptosis_Indirect Differentiation Cell Differentiation PPARg->Differentiation

References

Application Notes and Protocols for Fluorescent Labeling of C15H24IN3O3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed protocols and application notes for the fluorescent labeling of the small molecule C15H24IN3O3. Fluorescent labeling is a powerful technique that enables the visualization and tracking of molecules in biological systems.[] By attaching a fluorescent tag to this compound, researchers can study its distribution, cellular uptake, target engagement, and potential involvement in signaling pathways. The protocols provided herein are designed to be adaptable, assuming the presence of common reactive functional groups on the this compound molecule, such as primary amines or carboxylic acids.

Overview of Fluorescent Labeling Strategies

The selection of a fluorescent labeling strategy depends on the available functional groups on this compound. The two most common approaches for labeling small molecules involve targeting primary amines or carboxylic acids.

  • Amine-Reactive Labeling: If this compound contains a primary amine (-NH2), it can be readily conjugated to amine-reactive fluorescent dyes.[2][3] Commonly used amine-reactive moieties include N-hydroxysuccinimide (NHS) esters and isothiocyanates (ITC).[2][3] These form stable amide or thiourea bonds, respectively.[2][4]

  • Carboxyl-Reactive Labeling: If this compound possesses a carboxylic acid (-COOH) group, it can be labeled using a two-step process involving a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and N-hydroxysuccinimide (NHS).[5][6][7] EDC activates the carboxyl group, which then reacts with NHS to form a more stable amine-reactive NHS ester.[5][6][7] This intermediate can then be reacted with an amine-containing fluorescent probe.

Potential Applications of Fluorescently Labeled this compound

Fluorescently labeling this compound opens up a wide range of experimental possibilities:

  • Cellular Imaging: Visualize the subcellular localization and trafficking of this compound in living or fixed cells using fluorescence microscopy.[]

  • Flow Cytometry: Quantify cellular uptake and binding of this compound on a single-cell basis.

  • Target Identification and Validation: Investigate the interaction of this compound with its putative protein targets through techniques like fluorescence polarization or co-localization studies.

  • Pharmacokinetic Studies: Track the distribution and clearance of this compound in in vivo models.

  • High-Throughput Screening: Develop cell-based assays to screen for modulators of this compound's activity or binding.

Experimental Protocols

The following are detailed protocols for the fluorescent labeling of this compound, purification of the conjugate, and characterization.

Protocol 1: Amine-Reactive Labeling using a Succinimidyl Ester (SE) Dye

This protocol describes the labeling of this compound containing a primary amine with a fluorescent dye N-hydroxysuccinimide (NHS) ester.

Materials:

  • This compound with a primary amine functional group

  • Amine-reactive fluorescent dye (e.g., a succinimidyl ester of a commercially available fluorophore)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-9.0

  • Quenching Solution: 1.5 M hydroxylamine, pH 8.5 (optional)

  • Purification column (e.g., Sephadex G-25 or equivalent size-exclusion chromatography column)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Preparation of this compound: Dissolve this compound in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Preparation of Fluorescent Dye: Immediately before use, dissolve the amine-reactive fluorescent dye in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • While gently vortexing the this compound solution, slowly add a 5- to 20-fold molar excess of the reactive dye solution.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Quenching the Reaction (Optional): To stop the reaction, add the quenching solution to a final concentration of 10-50 mM and incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with PBS, pH 7.4.

    • Apply the reaction mixture to the top of the column.

    • Elute the conjugate with PBS. The fluorescently labeled this compound will typically elute first, separating from the smaller, unreacted dye molecules.

    • Collect the colored fractions corresponding to the labeled product.

  • Characterization:

    • Measure the absorbance of the purified conjugate at the excitation maximum of the fluorophore and at 280 nm (if this compound has an appreciable absorbance at this wavelength).

    • Calculate the Degree of Labeling (DOL) (see Section 4).

  • Storage: Store the purified fluorescent conjugate at 4°C or -20°C, protected from light.

Protocol 2: Carboxyl-Reactive Labeling using EDC and an Amine-Containing Dye

This protocol outlines the labeling of this compound containing a carboxylic acid group with an amine-containing fluorescent dye.

Materials:

  • This compound with a carboxylic acid functional group

  • Amine-containing fluorescent dye

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., Sephadex G-25 or reverse-phase HPLC)

Procedure:

  • Activation of this compound:

    • Dissolve this compound in the activation buffer.

    • Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS (or Sulfo-NHS).

    • Incubate for 15-30 minutes at room temperature.

  • Preparation of Fluorescent Dye: Dissolve the amine-containing fluorescent dye in the coupling buffer.

  • Labeling Reaction:

    • Add the activated this compound solution to the fluorescent dye solution.

    • Incubate for 2 hours at room temperature, protected from light.

  • Quenching the Reaction: Add the quenching solution to a final concentration of 10-50 mM and incubate for 15 minutes.

  • Purification of the Conjugate:

    • Purify the conjugate using size-exclusion chromatography or reverse-phase HPLC to separate the labeled product from unreacted dye and byproducts.

  • Characterization and Storage:

    • Characterize the conjugate by absorbance measurements to determine the Degree of Labeling (see Section 4).

    • Store the purified conjugate at 4°C or -20°C, protected from light.

Data Presentation and Characterization

Determining the Degree of Labeling (DOL)

The Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each molecule of this compound, should be determined to ensure consistency between experiments.[8][9][10][11][12] This can be calculated using absorbance measurements.

Calculation:

  • Measure the absorbance of the conjugate solution at the absorbance maximum of the dye (A_dye) and at a wavelength where the small molecule absorbs but the dye does not (A_sm), if possible.

  • Calculate the concentration of the dye using the Beer-Lambert law:

    • Concentration_dye (M) = A_dye / (ε_dye * path length)

    • where ε_dye is the molar extinction coefficient of the dye at its absorbance maximum.

  • Calculate the concentration of the small molecule:

    • Concentration_sm (M) = (A_sm - (A_dye * CF)) / (ε_sm * path length)

    • where ε_sm is the molar extinction coefficient of this compound, and CF is a correction factor for the dye's absorbance at the small molecule's measurement wavelength (CF = A_sm_of_dye / A_max_of_dye).

  • DOL = Concentration_dye / Concentration_sm

Data Tables

The following tables should be used to summarize the quantitative data from the labeling and characterization experiments.

Table 1: Spectral Properties of Fluorescently Labeled this compound

ConjugateFluorescent DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient of Dye (ε_dye)
This compound-Dye1e.g., FITC49551975,000 M⁻¹cm⁻¹
This compound-Dye2e.g., Rhodamine B555580105,000 M⁻¹cm⁻¹

Table 2: Labeling Efficiency and Degree of Labeling (DOL)

ConjugateMolar Ratio (Dye:Molecule) in ReactionA_dyeA_smCalculated DOL
This compound-Dye15:1
This compound-Dye110:1
This compound-Dye120:1
This compound-Dye25:1
This compound-Dye210:1
This compound-Dye220:1

Visualizations

Experimental Workflow for Amine-Reactive Labeling

Amine_Reactive_Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification & Analysis cluster_final Final Product prep_sm Dissolve this compound in Reaction Buffer mix Mix and Incubate (1 hr, RT, dark) prep_sm->mix prep_dye Dissolve Amine-Reactive Dye in DMSO/DMF prep_dye->mix purify Purify by Size-Exclusion Chromatography mix->purify analyze Characterize by Spectrophotometry (DOL) purify->analyze final_product Fluorescently Labeled This compound analyze->final_product Signaling_Pathway cluster_cell Cellular Environment C15H24IN3O3_F Fluorescent This compound Receptor Membrane Receptor C15H24IN3O3_F->Receptor Binds Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to GeneExpression Gene Expression Nucleus->GeneExpression Alters

References

Application Notes and Protocols for C15H24IN3O3 as a Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The chemical formula C15H24IN3O3 does not correspond to a well-characterized therapeutic agent in publicly available scientific literature. The following application notes and protocols are presented as a hypothetical framework for the preclinical evaluation of a novel investigational compound with this formula, hereafter referred to as Iodine-Triamine Derivative 1 (ITD1) . The data, signaling pathways, and specific experimental outcomes are illustrative and intended to serve as a guide for the systematic investigation of a new chemical entity.

Application Notes

The incorporation of iodine into small molecules can significantly influence their pharmacological properties, including metabolic stability, binding affinity for biological targets, and in vivo imaging characteristics.[1] Organoiodine compounds are integral to a range of medical applications, from radiocontrast agents to potent therapeutic drugs.[2] The hypothetical compound ITD1, with the formula this compound, possesses structural features—a likely combination of aliphatic or alicyclic amines and an iodinated aromatic or heterocyclic core—that suggest its potential as a modulator of biological pathways.

The initial steps in evaluating a novel compound like ITD1 involve a series of in vitro and in vivo studies to determine its biological activity, mechanism of action, and preliminary safety profile.[3][4] This document outlines a standard preclinical workflow, from initial cytotoxicity screening to in vivo efficacy and pharmacokinetic analysis, providing researchers with a foundational set of protocols to guide their investigation.

Data Presentation

Quantitative data from preclinical studies should be organized systematically to facilitate analysis and comparison. The following tables represent hypothetical data for ITD1.

Table 1: In Vitro Cytotoxicity of ITD1 against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma2.5
MCF-7Breast Adenocarcinoma1.8
HCT116Colorectal Carcinoma3.2
U-87 MGGlioblastoma5.1
PC-3Prostate Adenocarcinoma2.9

IC50: Half-maximal inhibitory concentration, determined after 72 hours of continuous exposure.

Table 2: Hypothetical Kinase Inhibition Profile of ITD1

Kinase TargetKi (nM)
MEK115
ERK2850
PI3Kα>10,000
AKT1>10,000
SRC1,200

Ki: Inhibition constant, indicating the binding affinity of ITD1 to the kinase.

Table 3: In Vivo Efficacy of ITD1 in a Breast Cancer Xenograft Model (MCF-7)

Treatment GroupDose (mg/kg, i.p.)Mean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control01540 ± 1800
ITD110890 ± 15042
ITD125415 ± 9573

Data are presented as mean ± standard deviation. i.p.: intraperitoneal administration.

Table 4: Preliminary Pharmacokinetic Properties of ITD1 in Mice

ParameterValue (at 10 mg/kg, i.v.)
Half-life (t1/2)4.2 hours
Maximum Concentration (Cmax)1.8 µM
Area Under the Curve (AUC)7.5 µM·h
Clearance (CL)1.3 L/h/kg
Volume of Distribution (Vd)7.2 L/kg

i.v.: intravenous administration.

Experimental Protocols

The following are detailed protocols for key experiments in the preclinical evaluation of ITD1.

Protocol 1: MTT Assay for In Vitro Cytotoxicity Screening

This protocol describes a colorimetric assay to measure the metabolic activity of cells as an indicator of cell viability and proliferation.[5]

Materials:

  • ITD1 stock solution (e.g., 10 mM in DMSO)

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete culture medium into a 96-well plate. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of ITD1 in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and no-cell (medium only) blank wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vitro Kinase Inhibition Assay (Hypothetical MEK1 Target)

This protocol outlines a general method to determine the inhibitory activity of ITD1 against a specific protein kinase.

Materials:

  • Recombinant human MEK1 enzyme

  • Kinase buffer

  • ATP (Adenosine triphosphate)

  • Substrate peptide (e.g., inactive ERK2)

  • ITD1 stock solution

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 384-well assay plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of ITD1 in kinase buffer. Prepare a solution of MEK1 and substrate in kinase buffer.

  • Reaction Setup: To each well of a 384-well plate, add:

    • 1 µL of ITD1 dilution or vehicle control.

    • 2 µL of MEK1/substrate mix.

    • Incubate for 10 minutes at room temperature.

  • Initiate Kinase Reaction: Add 2 µL of ATP solution to each well to start the reaction. Incubate for 1 hour at room temperature. The final reaction volume is 5 µL.

  • Detect ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to kinase activity. Calculate the percentage of inhibition for each ITD1 concentration relative to the vehicle control and determine the Ki value.

Protocol 3: Human Tumor Xenograft Efficacy Study

This protocol describes an in vivo study to evaluate the anti-tumor efficacy of ITD1 in an animal model.[6]

Materials:

  • 6-8 week old female athymic nude mice.

  • MCF-7 human breast cancer cells.

  • Matrigel.

  • ITD1 formulation for injection (e.g., in a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline).

  • Calipers, syringes, and animal housing equipment.

Procedure:

  • Cell Implantation: Subcutaneously inject 5 x 10^6 MCF-7 cells, suspended in a 1:1 mixture of culture medium and Matrigel, into the right flank of each mouse.

  • Tumor Growth and Grouping: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group), e.g., Vehicle control, ITD1 (10 mg/kg), ITD1 (25 mg/kg).

  • Compound Administration: Administer ITD1 or vehicle control via intraperitoneal (i.p.) injection daily for 21 days.

  • Monitoring: Measure tumor volume with calipers twice weekly using the formula: (Length x Width²)/2. Monitor animal body weight and general health status.

  • Study Termination: At the end of the study, euthanize the mice. Excise the tumors, weigh them, and process for further analysis (e.g., histology, biomarker analysis).

  • Analysis: Compare the mean tumor volumes and weights between the treatment and vehicle groups. Calculate the percentage of tumor growth inhibition.

Visualizations

Hypothetical Signaling Pathway for ITD1

MAPK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation ITD1 ITD1 (this compound) ITD1->MEK

Caption: Hypothetical inhibition of the MAPK signaling pathway by ITD1.

Experimental Workflow for Preclinical Evaluation of ITD1

Preclinical_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) TargetID Target Identification & Validation Cytotoxicity->TargetID Identify active compound Mechanism Mechanism of Action (e.g., Kinase Assay) TargetID->Mechanism Confirm target engagement PK_Studies Pharmacokinetics (PK) Mechanism->PK_Studies Promising in vitro profile Efficacy Efficacy Studies (Xenograft Model) PK_Studies->Efficacy Determine dosing regimen Tox Preliminary Toxicology Efficacy->Tox Demonstrate in vivo effect IND IND-Enabling Studies Tox->IND Assess safety profile

Caption: General workflow for the preclinical evaluation of ITD1.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of C15H24IN3O3 and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, with a focus on a representative synthesis of a C15H24IN3O3 compound. The guidance provided herein addresses common challenges encountered during multi-step synthetic routes involving amide coupling and iodination reactions.

Proposed General Synthetic Pathway

The synthesis of a this compound-type molecule can be conceptually broken down into two key transformations: the formation of an amide bond followed by the iodination of an aromatic or heteroaromatic ring system. The following workflow illustrates this general approach.

cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Iodination cluster_2 Purification Carboxylic_Acid Carboxylic Acid (R1-COOH) Coupling Amide Coupling (e.g., HATU, EDC/HOBt) Carboxylic_Acid->Coupling Amine Amine (R2-NH2) Amine->Coupling Amide_Product Amide Product (R1-CO-NH-R2) Coupling->Amide_Product Iodination_Reaction Iodination (e.g., I2, NIS) Amide_Product->Iodination_Reaction Final_Product Iodinated Product (this compound) Iodination_Reaction->Final_Product Purification Purification (Chromatography, Recrystallization) Final_Product->Purification

Caption: General synthetic workflow for a this compound-type molecule.

FAQs and Troubleshooting Guides

Section 1: Amide Coupling Step

Q1: My amide coupling reaction has a low yield. What are the potential causes and solutions?

A1: Low yields in amide coupling reactions can stem from several factors, including inefficient activation of the carboxylic acid, steric hindrance, or side reactions.[1][2]

  • Inefficient Carboxylic Acid Activation: The choice of coupling reagent is crucial.[2] For sterically hindered or electron-deficient amines, standard coupling reagents like DCC might be insufficient.[1] Consider using more potent activating agents like HATU or COMU. Pre-activating the carboxylic acid for 30 minutes before adding the amine can sometimes improve yields.[3]

  • Steric Hindrance: If either the carboxylic acid or the amine is sterically bulky, the reaction rate can be significantly reduced.[1] In such cases, increasing the reaction temperature or switching to a less sterically demanding coupling reagent might be beneficial.

  • Side Reactions: The primary amine can participate in side reactions. If your amine is provided as a hydrochloride salt, ensure you use a sufficient amount of a non-nucleophilic base (e.g., DIPEA) to liberate the free amine.[4]

  • Solvent Choice: The reaction solvent can influence the solubility of reactants and the reaction rate. DMF and DCM are common choices, but exploring others like acetonitrile could be advantageous.

Q2: I am recovering a significant amount of unreacted starting materials. What should I do?

A2: Recovery of starting materials indicates an incomplete reaction.

  • Reaction Time and Temperature: The reaction may not have reached completion. Monitor the reaction progress using TLC or LC-MS and consider extending the reaction time. Gently heating the reaction mixture can also increase the reaction rate, but be cautious as it can also promote side reactions.[5]

  • Reagent Stoichiometry: Ensure that the coupling reagents and base are used in the correct stoichiometric ratios. Using a slight excess (1.1-1.5 equivalents) of the coupling reagents is common practice. If one of your starting materials is significantly cheaper, using it in excess can drive the reaction to completion.[6]

  • Moisture: Water can hydrolyze the activated carboxylic acid intermediate, leading to the recovery of the starting acid. Ensure all glassware is dry and use anhydrous solvents.

Table 1: Comparison of Common Amide Coupling Reagents

Coupling ReagentAdditiveCommon BaseAdvantagesDisadvantages
EDCHOBt, NHSDIPEA, Et3NWater-soluble byproducts, easy workup.[5]Can lead to racemization.[2]
DCCDMAP-Inexpensive and effective.Dicyclohexylurea (DCU) byproduct can be difficult to remove.[6]
HATU-DIPEA, 2,4,6-CollidineHigh efficiency for hindered couplings, low racemization.[6]More expensive, potential safety hazards.[6]
T3P-Pyridine, Et3NEasy workup as byproducts are water-soluble.[6]Can be corrosive.
Experimental Protocol: General Amide Coupling using HATU
  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M), add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.[3]

  • Add the amine (1.0 eq) to the reaction mixture.

  • Stir at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Section 2: Iodination Step

Q1: My iodination reaction is not proceeding. What could be the issue?

A1: The reactivity of the aromatic ring is a key factor in electrophilic iodination.

  • Activating Groups: Iodination is an electrophilic aromatic substitution reaction and is facilitated by electron-donating groups (e.g., -OH, -OR, -NH2) on the aromatic ring. If your substrate is electron-deficient, the reaction may require harsher conditions or a more potent iodinating agent.

  • Iodinating Agent: Molecular iodine (I2) is a mild iodinating agent. For less reactive substrates, consider using N-iodosuccinimide (NIS) or iodine monochloride (ICl).[7]

  • Catalyst/Activator: The presence of an oxidizing agent, such as hydrogen peroxide or a silver salt, can generate a more electrophilic iodine species and promote the reaction.[7] For phenolic substrates, a mild base can deprotonate the hydroxyl group, increasing the ring's nucleophilicity.

Q2: I am observing the formation of di- or poly-iodinated products. How can I control the selectivity?

A2: Over-iodination is a common issue when the substrate is highly activated.

  • Stoichiometry: Carefully control the stoichiometry of the iodinating agent. Using 1.0 to 1.1 equivalents of the iodinating agent is a good starting point for mono-iodination.

  • Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C or even -78 °C) can help to improve selectivity by slowing down the rate of the second iodination.

  • Rate of Addition: Slow, dropwise addition of the iodinating agent to the substrate solution can help to maintain a low concentration of the electrophile and favor mono-substitution.

Table 2: Common Iodinating Agents and Conditions

Iodinating AgentTypical SubstratesCommon SolventsConditions
I2 / NaHCO3Activated phenols, anilinesMeOH, H2ORoom temperature.[7]
N-Iodosuccinimide (NIS)Aromatic and heteroaromatic compoundsAcetonitrile, DCMRoom temperature, can be catalyzed by TFA.
Iodine Monochloride (ICl)Less activated aromatic ringsAcetic acid, DCM0 °C to room temperature.[7]
I2 / H2O2PhenolsEthanolMildly acidic conditions.[7]
Experimental Protocol: General Aromatic Iodination using NIS
  • Dissolve the amide product (1.0 eq) in acetonitrile (0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-iodosuccinimide (1.1 eq) portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Quench the reaction by adding aqueous sodium thiosulfate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Section 3: General Purification

Q1: I am having difficulty purifying my final iodinated product.

A1: Iodinated compounds can sometimes be challenging to purify.

  • Stability: Some iodinated compounds can be sensitive to light and air. It is advisable to store them in the dark and under an inert atmosphere. During purification, minimize exposure to light.

  • Chromatography: Iodinated compounds can sometimes be difficult to separate from their non-iodinated precursors or isomers on silica gel. Experiment with different solvent systems for column chromatography. In some cases, reverse-phase chromatography may be more effective.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Test various solvent systems to find one that provides good differential solubility for your product and impurities.

  • Residual Iodine: Traces of iodine can be removed by washing the organic solution of the product with aqueous sodium thiosulfate.[8]

Hypothetical Signaling Pathway Involvement

While the specific biological target of this compound is not defined, molecules with similar structural motifs (iodinated aromatic amides) can act as inhibitors in various signaling pathways. For instance, they could potentially inhibit a protein kinase by competing with ATP for the binding site.

cluster_pathway Hypothetical Kinase Signaling Pathway Receptor Receptor Tyrosine Kinase Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Cellular_Response Cellular Response Transcription_Factor->Cellular_Response Leads to Inhibitor This compound Inhibitor->Kinase_B Inhibits

Caption: Hypothetical inhibition of a kinase cascade by this compound.

References

Technical Support Center: Analysis of C15H24IN3O3

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

A1: Synthetic impurities can generally be categorized as follows:

  • Starting Material-Related Impurities: Unreacted starting materials or impurities present in the starting materials themselves.

  • Reagent-Related Impurities: Residual reagents, catalysts, or their transformation products.

  • Byproducts from Side Reactions: Compounds formed from competing reaction pathways. For a molecule containing nitrogen and oxygen, common side reactions could include N-oxidation, O-acylation/alkylation, or incomplete cyclization, depending on the synthesis.

  • Isomeric Impurities: Stereoisomers (diastereomers, enantiomers) or constitutional isomers formed during synthesis.

Q2: My compound is iodinated. Are there any specific impurities I should be concerned about?

A2: Yes, iodinated organic compounds can have specific stability issues.

  • De-iodination: The carbon-iodine bond can be susceptible to cleavage, especially when exposed to light, heat, or certain catalysts, leading to the formation of an impurity lacking the iodine atom.

  • Iodine-Related Reagents: If elemental iodine (I₂) or reagents like N-iodosuccinimide (NIS) are used, residual amounts can remain. These can often be detected by their characteristic color.

  • Oxidative Instability: The presence of iodine can sometimes make the molecule more susceptible to oxidation.

Q3: How can I minimize the formation of byproducts during synthesis?

A3: Minimizing byproducts requires careful optimization of reaction conditions. Key parameters to investigate include:

  • Temperature: Running the reaction at the optimal temperature can significantly favor the desired pathway over side reactions.

  • Stoichiometry: Precise control over the molar ratios of reactants is crucial. An excess of one reactant may lead to specific byproducts.

  • Order of Addition: The sequence in which reagents are added can influence the reaction outcome.

  • Solvent and pH: The choice of solvent and control of pH can stabilize intermediates and prevent unwanted side reactions.

A4: To prevent the formation of degradation impurities, store the compound under controlled conditions:

  • Protection from Light: Use amber vials or store in the dark, as C-I bonds can be photolabile.

  • Inert Atmosphere: Store under an inert gas like argon or nitrogen to prevent oxidation.

  • Low Temperature: Refrigeration or freezing is often recommended to slow down degradation processes.

  • Dry Conditions: Protect from moisture, as water can participate in hydrolysis of sensitive functional groups.

Troubleshooting Guide

Issue: I see an unexpected peak in my HPLC or LC-MS chromatogram. How can I identify it?

  • Step 1: Data Analysis:

    • Mass Spectrometry (MS): Determine the mass-to-charge ratio (m/z) of the unknown peak. Does it correspond to a predicted byproduct, a de-iodinated species, or a known starting material? High-resolution mass spectrometry (HRMS) can provide an exact mass to help determine the elemental composition.

    • UV-Vis Spectrum: Compare the UV spectrum of the impurity peak with your main compound. A similar spectrum may suggest a related structure, while a very different spectrum could indicate a reagent or a significantly altered byproduct.

  • Step 2: Experimental Investigation:

    • Spiking Study: Co-inject your sample with known starting materials or suspected byproducts. If the peak area increases, you have confirmed its identity.

    • Forced Degradation: Subject a sample of your pure compound to stress conditions (e.g., acid, base, heat, light, oxidation). If the unknown peak appears or increases, it is likely a degradation product.

Issue: My product yield is consistently low, and purification is difficult.

  • Possible Cause: This often indicates a significant side reaction is consuming your starting material to produce a byproduct with similar properties (e.g., polarity) to your desired product.

  • Solution:

    • Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or HPLC to monitor the reaction over time. Observe when the byproduct begins to form.

    • Re-evaluate Conditions: Based on monitoring, adjust reaction parameters (temperature, concentration, catalyst) to disfavor the side reaction.

    • Alternative Purification: Explore different purification techniques. If normal-phase chromatography is ineffective, consider reverse-phase chromatography, crystallization, or distillation.

Quantitative Data Summary

Impurity IDPotential Structure/NameTypical Level (%)Retention Time (min)Method of Detection
IMP-01Unreacted Starting Material Ae.g., < 0.2e.g., 4.5HPLC-UV, LC-MS
IMP-02De-iodinated Producte.g., < 0.1e.g., 8.2LC-MS
IMP-03Isomeric Byproducte.g., 1.0 - 3.0e.g., 10.1HPLC-UV, Chiral HPLC
IMP-04Reagent-Related Impuritye.g., < 0.05e.g., 2.1GC-MS, HPLC-UV

Table 2: Example HPLC Gradient for Purity Analysis

Time (min)% Mobile Phase A (e.g., 0.1% TFA in Water)% Mobile Phase B (e.g., 0.1% TFA in Acetonitrile)
0.0955
20.0595
25.0595
25.1955
30.0955

Experimental Protocols

Protocol 1: HPLC-UV/MS Method for Purity Assessment
  • Instrumentation: High-Performance Liquid Chromatography system with a UV-Vis detector and coupled to a Mass Spectrometer.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a common starting point.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Use a suitable gradient, such as the one described in Table 2. Optimize as needed to achieve good separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection:

    • UV: Set to a wavelength where the compound has maximum absorbance (e.g., determined from a UV scan). A second, lower wavelength (e.g., 210 nm) can be used to detect non-absorbing impurities.

    • MS: Use electrospray ionization (ESI) in both positive and negative modes to screen for all possible ions.

  • Sample Preparation: Dissolve a known quantity of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample and integrate all peaks in the chromatogram. Calculate the area percent for each impurity to estimate the purity profile. Use the MS data to propose identities for unknown peaks.

Protocol 2: Forced Degradation Study

This study deliberately degrades the sample to identify potential degradation pathways and products that may arise during storage or handling.

  • Stress Conditions (Apply separately):

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60 °C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60 °C for 24 hours.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Stress: Heat the solid sample at 80 °C for 48 hours.

    • Photostability: Expose the sample in a photostability chamber to controlled light (ICH Q1B guidelines).

  • Analysis: After the stress period, neutralize the acidic and basic samples. Analyze all samples, including a non-stressed control, using the HPLC-UV/MS method described in Protocol 1.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and characterize any new peaks that appear, as these are potential degradation products.

Visualized Workflows

G cluster_0 Phase 1: Detection & Initial Characterization cluster_1 Phase 2: Hypothesis Generation cluster_2 Phase 3: Experimental Confirmation cluster_3 Phase 4: Conclusion start Unexpected Peak in Chromatogram ms_data Obtain Mass Spectrum (m/z and fragmentation) start->ms_data uv_data Analyze UV-Vis Spectrum start->uv_data hypothesize Propose Potential Structures (Byproduct, Degradant, Reagent) ms_data->hypothesize uv_data->hypothesize spiking Spiking Study with Known Standards hypothesize->spiking forced_degradation Forced Degradation Study hypothesize->forced_degradation synthesis Synthesize Proposed Byproduct Standard hypothesize->synthesis end Impurity Identified spiking->end forced_degradation->end synthesis->end

Caption: Workflow for the identification of an unknown impurity.

Caption: Decision tree for troubleshooting low product purity.

Technical Support Center: Optimizing Reaction Conditions for C15H24IN3O3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and optimization of N-(2-(diethylamino)ethyl)-4-iodo-3,5-dimethoxybenzamide (C15H24IN3O3) .

Proposed Synthesis Route

The synthesis of N-(2-(diethylamino)ethyl)-4-iodo-3,5-dimethoxybenzamide can be achieved in a two-step process:

  • Step 1: Iodination of 3,5-dimethoxybenzoic acid. This step introduces the iodine atom onto the aromatic ring.

  • Step 2: Amide coupling. The resulting 4-iodo-3,5-dimethoxybenzoic acid is then coupled with N,N-diethylethylenediamine to form the final product.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the synthesis?

A1: The recommended starting material is 3,5-dimethoxybenzoic acid. It is commercially available and provides a straightforward route to the iodinated intermediate.

Q2: What are the critical parameters to control during the iodination step?

A2: The critical parameters for the iodination of 3,5-dimethoxybenzoic acid are the choice of iodinating agent, reaction temperature, and reaction time. Common iodinating agents include N-iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid.

Q3: How can I monitor the progress of the amide coupling reaction?

A3: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A co-spot of the starting materials and the reaction mixture on a TLC plate will show the consumption of the starting materials and the formation of the product spot.

Q4: What are the common challenges in purifying the final compound?

A4: The final compound contains a tertiary amine, which can make purification by silica gel chromatography challenging due to potential streaking. It is advisable to use a solvent system containing a small amount of a basic modifier, such as triethylamine or ammonia in methanol, to improve the peak shape during chromatography.

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Standard laboratory safety precautions should be followed, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Iodinating agents can be corrosive and oxidizing, so they should be handled with care.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of N-(2-(diethylamino)ethyl)-4-iodo-3,5-dimethoxybenzamide.

IssuePotential CauseRecommended Solution
Step 1: Iodination
Low or no conversion to the iodinated product.Inactive iodinating agent.Use a fresh bottle of the iodinating agent.
Insufficient catalyst or acidic conditions.Increase the amount of acid catalyst or switch to a stronger acid.
Low reaction temperature.Gradually increase the reaction temperature while monitoring for side product formation.
Formation of multiple iodinated products.Reaction conditions are too harsh.Reduce the reaction temperature or use a milder iodinating agent.
Step 2: Amide Coupling
Low yield of the final amide product.Incomplete activation of the carboxylic acid.Ensure the coupling agent is fresh and used in the correct stoichiometric amount. Consider using a different coupling agent (e.g., HATU, HOBt/EDC).
Poor nucleophilicity of the amine.Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the reaction mixture.
Side reaction of the amine with the coupling agent.Add the amine to the activated carboxylic acid at a lower temperature (e.g., 0 °C).
Difficulty in removing the coupling agent byproducts.Water-soluble byproducts from EDC/HOBt.Perform an aqueous work-up with dilute acid and base washes to remove the byproducts.
Byproducts from other coupling agents.Consult the literature for the specific purification protocol for the chosen coupling agent.
General Issues
Product decomposition during work-up or purification.The final product may be sensitive to strong acids or bases.Use mild work-up conditions and consider using a neutral or slightly basic solvent system for chromatography.

Experimental Protocols

Key Experiment: Amide Coupling of 4-iodo-3,5-dimethoxybenzoic acid with N,N-diethylethylenediamine

This protocol describes a general procedure for the amide coupling step. Optimization of specific parameters may be required.

Materials:

  • 4-iodo-3,5-dimethoxybenzoic acid

  • N,N-diethylethylenediamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-iodo-3,5-dimethoxybenzoic acid (1.0 eq) in anhydrous DCM, add EDC (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve N,N-diethylethylenediamine (1.1 eq) and DIPEA (1.5 eq) in anhydrous DCM.

  • Cool the activated carboxylic acid solution to 0 °C in an ice bath.

  • Slowly add the amine solution to the activated carboxylic acid solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., DCM/Methanol with 1% triethylamine).

Data Presentation

Table 1: Optimization of Amide Coupling Reaction Conditions
EntryCoupling AgentBaseSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1EDC/HOBtDIPEADCMRT246592
2HATUDIPEADMFRT128595
3T3PPyridineAcetonitrile5087894
4CDINoneTHFRT185588

Yield and purity determined by LC-MS analysis.

Visualizations

experimental_workflow cluster_step1 Step 1: Iodination cluster_step2 Step 2: Amide Coupling cluster_analysis Analysis & Optimization start 3,5-Dimethoxybenzoic Acid iodination Iodination (e.g., NIS, H+) start->iodination intermediate 4-iodo-3,5-dimethoxybenzoic acid iodination->intermediate coupling Amide Coupling (e.g., HATU, DIPEA) intermediate->coupling amine N,N-diethylethylenediamine amine->coupling product This compound coupling->product analysis Reaction Monitoring (TLC, LC-MS) product->analysis Feedback Loop optimization Parameter Optimization (Temp, Reagents, Time) analysis->optimization Feedback Loop optimization->coupling Feedback Loop

Caption: Experimental workflow for the synthesis and optimization of this compound.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Recommended Solutions start Low Product Yield Observed cause1 Incomplete Reaction start->cause1 Check TLC/LC-MS cause2 Side Product Formation start->cause2 Analyze Byproducts cause3 Product Degradation start->cause3 Assess Stability sol1a Increase Reaction Time cause1->sol1a sol1b Increase Temperature cause1->sol1b sol1c Check Reagent Purity cause1->sol1c sol2a Lower Temperature cause2->sol2a sol2b Change Solvent cause2->sol2b sol2c Use Milder Reagents cause2->sol2c sol3a Modify Work-up cause3->sol3a sol3b Optimize Purification cause3->sol3b

Caption: Troubleshooting decision pathway for low product yield.

Technical Support Center: C15H24IN3O3 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with a compound of the molecular formula C15H24IN3O3 and are encountering challenges with its mass spectrometry analysis. As the specific chemical structure for a compound with this formula is not widely documented, this guide will focus on troubleshooting fragmentation and other common mass spectrometry issues based on its elemental composition.

Frequently Asked Questions (FAQs)

Q1: My mass spectrum shows a complex cluster of peaks around the expected molecular ion. What could be the cause?

A1: This is likely due to the presence of isotopes. While iodine is monoisotopic (100% 127I), other elements in your molecule, such as carbon (13C) and nitrogen (15N), have naturally occurring stable isotopes. This will result in an M+1 peak and potentially an M+2 peak. The relative abundance of these isotopic peaks can help confirm your molecular formula. Additionally, ensure that you are not observing adduct formation with salts from your mobile phase or sample matrix (e.g., sodium [M+Na]+ or potassium [M+K]+).

Q2: I am not observing the expected molecular ion peak. What should I do?

A2: The absence of a molecular ion peak can be due to several factors:

  • In-source fragmentation: The molecule may be unstable under the ionization conditions and fragmenting in the ion source before it can be detected. Try using a softer ionization technique or reducing the source temperature and voltages.

  • Poor ionization: The compound may not be ionizing efficiently. If using electrospray ionization (ESI), ensure the mobile phase pH is appropriate to protonate or deprotonate your analyte. For a molecule with three nitrogen atoms, positive ion mode is often a good starting point. Consider adding a small amount of formic acid to the mobile phase to promote protonation.

  • Incorrect mass range: Double-check that the mass spectrometer's scan range is set to include the expected m/z of your compound.

Q3: The observed molecular weight of my compound is an odd number, but the calculated molecular weight for this compound is even. Why is this?

A3: This is likely due to the Nitrogen Rule . The rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass. Since your formula, this compound, contains three (an odd number) nitrogen atoms, the protonated molecule [M+H]+ will have an odd m/z value. The exact mass of this compound is approximately 421.08 g/mol . In positive ion mode, you should be looking for the [M+H]+ ion at approximately m/z 422.09.

Q4: I am seeing a prominent peak at m/z 127. What does this indicate?

A4: A peak at m/z 127 is highly characteristic of the iodide ion (I+) or the iodine radical cation. This suggests that the carbon-iodine bond in your molecule is fragmenting. This can be a useful diagnostic peak to confirm the presence of iodine in your molecule.

Q5: My tandem mass spectrometry (MS/MS) spectrum is very complex. How can I begin to interpret it?

A5: For a molecule with the formula this compound, you can expect fragmentation to occur at several points. Look for characteristic neutral losses and fragment ions:

  • Loss of water (H2O, 18 Da): If your molecule contains hydroxyl (-OH) or carboxylic acid (-COOH) groups.

  • Loss of ammonia (NH3, 17 Da): From primary or secondary amine groups.

  • Loss of carbon monoxide (CO, 28 Da): From carbonyl groups in amides or esters.

  • Cleavage next to nitrogen or oxygen atoms (alpha-cleavage): These are common fragmentation pathways for amines, ethers, and alcohols.

Start by identifying the precursor ion and then look for fragments that correspond to the loss of these small, common neutral molecules.

Data Presentation: Expected Ions and Fragments

The following tables summarize the expected m/z values for common adducts and potential fragment losses for a compound with the molecular formula this compound.

Adduct/Ion Type Formula Expected m/z
Protonated Molecule[M+H]+422.09
Sodium Adduct[M+Na]+444.07
Potassium Adduct[M+K]+460.05
Dimer[2M+H]+843.17
Neutral Loss Lost Fragment Resulting m/z of [M+H - Loss]+
WaterH2O404.08
AmmoniaNH3405.06
Carbon MonoxideCO394.08
IodineI295.18
Hydroiodic AcidHI294.17

Experimental Protocols

Sample Preparation for LC-MS Analysis
  • Dissolve the sample: Accurately weigh approximately 1 mg of your this compound compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to create a 1 mg/mL stock solution.

  • Dilution: Prepare a working solution of 1 µg/mL by diluting the stock solution with the initial mobile phase composition.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method
  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a good starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: An electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Positive ion mode is recommended due to the presence of three nitrogen atoms.

  • Scan Range: m/z 100-1000.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 600 L/hr

Tandem Mass Spectrometry (MS/MS) Protocol
  • Activation Mode: Collision-Induced Dissociation (CID).

  • Precursor Ion Selection: Set the mass spectrometer to isolate the [M+H]+ ion (m/z 422.09).

  • Collision Energy: Perform a collision energy ramp (e.g., 10-40 eV) to observe a range of fragment ions.

  • Product Ion Scan Range: m/z 50 to the precursor m/z.

Visualizations

TroubleshootingWorkflow start Start: Unexpected MS Results no_peak No Molecular Ion Peak? start->no_peak wrong_mz Incorrect m/z? start->wrong_mz complex_spectrum Complex Fragmentation? start->complex_spectrum no_peak->wrong_mz No check_ionization Check Ionization Mode & Source Parameters no_peak->check_ionization Yes check_range Verify Scan Range no_peak->check_range Yes wrong_mz->complex_spectrum No check_cal Check Mass Calibration wrong_mz->check_cal Yes check_adducts Look for Adducts ([M+Na]+, [M+K]+) wrong_mz->check_adducts Yes check_n_rule Apply Nitrogen Rule ([M+H]+ should be odd) wrong_mz->check_n_rule Yes check_losses Identify Common Neutral Losses (H2O, NH3, CO) complex_spectrum->check_losses Yes solution1 Adjust Source/Softer Ionization check_ionization->solution1 solution2 Correct Scan Range check_range->solution2 solution3 Recalibrate Instrument check_cal->solution3 solution4 Modify Mobile Phase/Sample Prep check_adducts->solution4 solution5 Confirm Precursor m/z check_n_rule->solution5 check_iodine Look for Iodine-related Fragments (m/z 127) check_losses->check_iodine optimize_ce Optimize Collision Energy check_iodine->optimize_ce solution6 Interpret Spectrum Systematically optimize_ce->solution6

Caption: A flowchart for troubleshooting common mass spectrometry issues.

FragmentationPathways cluster_frags Potential Fragmentation Pathways M [this compound + H]+ m/z 422.09 loss_H2O Loss of H2O (-18 Da) M->loss_H2O loss_NH3 Loss of NH3 (-17 Da) M->loss_NH3 loss_I Loss of Iodine (-127 Da) M->loss_I loss_HI Loss of HI (-128 Da) M->loss_HI alpha_cleavage Alpha-Cleavage (next to N or O) M->alpha_cleavage F1 [M+H - H2O]+ m/z 404.08 loss_H2O->F1 F2 [M+H - NH3]+ m/z 405.06 loss_NH3->F2 F3 [M+H - I]+ m/z 295.18 loss_I->F3 F4 [M+H - HI]+ m/z 294.17 loss_HI->F4 F5 Various Fragments alpha_cleavage->F5

Caption: General fragmentation pathways for a this compound molecule.

C15H24IN3O3 overcoming poor solubility in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming poor solubility of C15H24IN3O3 during in vitro and in vivo assays.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated out of solution during my assay. What are the common causes?

Precipitation of this compound during an assay can be attributed to several factors:

  • Low Aqueous Solubility: The compound may have inherently low solubility in the aqueous buffer system of your assay.

  • Solvent Shock: Rapid dilution of a concentrated DMSO stock of this compound into an aqueous buffer can cause the compound to crash out of solution. This is a common issue when the final DMSO concentration is too low to maintain solubility.

  • pH-Dependent Solubility: The solubility of this compound may be dependent on the pH of the buffer. If the assay buffer pH renders the compound less charged, its solubility can decrease significantly.

  • Temperature Effects: Changes in temperature during the experiment can affect the solubility of the compound.

  • Improper Stock Solution Preparation: The initial stock solution in DMSO may not have been fully dissolved, or the concentration may be too high, leading to instability upon dilution.[1][2]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

For initial stock solutions, Dimethyl sulfoxide (DMSO) is the most commonly used solvent due to its high solubilizing capacity for a wide range of organic molecules.[2][3] However, it is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that affects the biological system (typically <0.5%).

Q3: How can I determine the kinetic and thermodynamic solubility of this compound?

  • Kinetic Solubility: This measurement is highly relevant for in vitro assays as it reflects the solubility of a compound under conditions similar to how it is used in many screening experiments. It is often measured by adding a small volume of a concentrated DMSO stock solution to an aqueous buffer and determining the concentration at which the compound begins to precipitate after a short incubation.[1]

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound. It is determined by adding an excess of the solid compound to an aqueous buffer and allowing it to equilibrate over a longer period (e.g., 24-48 hours) before measuring the concentration of the dissolved compound.[1]

Troubleshooting Guides

Issue: this compound Precipitation Upon Dilution into Aqueous Buffer

This is a common challenge encountered when working with hydrophobic compounds. The following workflow can help troubleshoot and resolve this issue.

G cluster_0 Troubleshooting this compound Precipitation A Precipitation Observed B Decrease Stock Concentration A->B Is stock > 10 mM? C Increase Final DMSO % A->C Is final DMSO < 0.5%? D Use Co-solvents A->D Still Precipitating? E Modify Buffer pH A->E Is compound ionizable? F Successful Solubilization B->F C->F D->F G Re-evaluate Assay Compatibility D->G If co-solvents are not compatible E->F E->G If pH change affects assay

Caption: Workflow for troubleshooting precipitation of this compound.

Experimental Protocols
  • Weighing the Compound: Accurately weigh out the required amount of this compound. For a 10 mM solution, you will need (Molecular Weight of this compound / 100) mg per mL of DMSO.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the weighed compound.

  • Solubilization: Vortex the solution for 1-2 minutes. If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Visually inspect the solution against a light source to ensure there are no visible particles.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation.[2]

  • Intermediate Dilution: Prepare an intermediate dilution of the this compound stock solution in DMSO. This helps to minimize the "solvent shock" when transferring to the aqueous assay buffer.

  • Final Dilution: Directly add the small volume of the intermediate DMSO dilution to the final assay buffer. It is preferable to add the DMSO stock directly to the assay media rather than to an intermediate aqueous solution, as proteins and other components in the media can help maintain solubility.[1]

  • Mixing: Immediately and thoroughly mix the final solution by gentle vortexing or inversion.

Data Presentation: Solubility Enhancement Strategies

The following table summarizes various approaches to improve the solubility of this compound in a typical aqueous assay buffer.

StrategyDescriptionAdvantagesDisadvantages
Co-solvents Adding a water-miscible organic solvent (e.g., ethanol, PEG 300) to the assay buffer.Can significantly increase solubility.May affect protein stability or enzyme activity.[4]
pH Adjustment Modifying the pH of the assay buffer to ionize the compound.Effective for compounds with ionizable groups.May alter the biological activity of the target or compound.
Surfactants Using non-ionic surfactants (e.g., Tween-80, Pluronic F-68) below their critical micelle concentration.Can form micelles to encapsulate and solubilize the compound.Can interfere with some assay readouts or biological membranes.
Complexation Using cyclodextrins (e.g., HP-β-CD) to form inclusion complexes.Can increase solubility and stability.[5]May not be suitable for all compound structures.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_1 Solubility Enhancement Workflow A This compound Powder B 10 mM Stock in DMSO A->B C Intermediate Dilution in DMSO B->C D Final Assay Concentration in Buffer C->D E Precipitation? D->E F Proceed with Assay E->F No G Optimize Buffer E->G Yes G->D

Caption: Experimental workflow for preparing this compound for assays.

This guide provides a starting point for addressing solubility challenges with this compound. The optimal solution will depend on the specific assay system and the physicochemical properties of the compound. It is recommended to empirically test several strategies to find the most effective method that maintains the biological integrity of the assay.

References

C15H24IN3O3 minimizing off-target effects in cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing C15H24IN3O3, scientifically known as (+)-JQ1, with a focus on minimizing off-target effects in cellular experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is the chemical formula for (+)-JQ1, a potent and specific small molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4.[1][2][3] Its primary mechanism involves competitively binding to the acetyl-lysine binding pockets of BET bromodomains, thereby displacing them from chromatin.[4] This displacement prevents the transcription of key oncogenes, such as c-MYC, leading to cell cycle arrest and apoptosis in various cancer cells.[2][5][6]

Q2: What are the known on-target effects of (+)-JQ1?

A2: The primary on-target effect of (+)-JQ1 is the inhibition of BET proteins, leading to the downregulation of target genes. This has been shown to effectively suppress tumor cell proliferation and promote apoptosis.[2] A key target gene is the proto-oncogene MYC.[2][6] In BRD4-dependent carcinomas, (+)-JQ1 can induce squamous differentiation and growth arrest.[4]

Q3: What are the potential off-target effects of (+)-JQ1?

A3: While (+)-JQ1 is considered selective, several off-target effects have been reported. These can lead to confounding experimental results or cellular toxicity. Known off-target effects include:

  • Activation of the Pregnane X Receptor (PXR): (+)-JQ1 and its inactive enantiomer, (-)-JQ1, can act as agonists of PXR, a nuclear receptor that regulates the expression of drug-metabolizing enzymes like CYP3A4.[7]

  • Modulation of other signaling pathways: Reports have indicated that (+)-JQ1 can affect genes and signaling pathways beyond c-Myc, such as TYRO3, BIRC5/survivin, the NFκB target gene BIRC3, and the JAK/STAT pathway gene IL7R.[6]

  • Effects on the cytoskeleton and cell contraction: In certain cell types, high concentrations of (+)-JQ1 have been observed to alter the cytoskeleton and inhibit cell contraction, potentially through off-target activities.[8]

  • Toxicity in specific cell types: (+)-JQ1 has been reported to induce toxicity and trigger apoptosis in neuronal derivative cells through the intrinsic apoptotic pathway.[5]

Q4: How can I minimize off-target effects in my experiments?

A4: Minimizing off-target effects is crucial for obtaining reliable data. Key strategies include:

  • Dose-response experiments: Determine the lowest effective concentration of (+)-JQ1 that elicits the desired on-target effect in your specific cell line.

  • Use of proper controls: Always include the inactive enantiomer, (-)-JQ1, as a negative control to distinguish BET-dependent effects from off-target effects.

  • Orthogonal validation: Confirm key findings using alternative methods to inhibit the target, such as siRNA or shRNA knockdown of BRD4.

  • Transcriptomic analysis: Perform RNA sequencing to globally assess changes in gene expression and identify potential off-target signatures.

  • Monitor cell health: Regularly assess cell viability and morphology to detect any signs of toxicity.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent or unexpected experimental results. Off-target effects of (+)-JQ1.1. Perform a dose-response curve to find the optimal concentration. 2. Include the (-)-JQ1 negative control in all experiments. 3. Validate findings with a non-pharmacological method like RNAi.
High levels of cell death or toxicity observed. 1. Concentration of (+)-JQ1 is too high. 2. The cell line is particularly sensitive to (+)-JQ1. 3. Off-target toxicity.1. Lower the concentration of (+)-JQ1. 2. Reduce the duration of treatment. 3. Assess apoptosis markers to understand the mechanism of cell death.
Observed phenotype does not correlate with c-MYC downregulation. The phenotype may be driven by an off-target effect or a c-MYC-independent on-target effect.1. Analyze the expression of other known (+)-JQ1 targets and off-targets (e.g., PXR target genes, NFκB pathway components). 2. Perform rescue experiments by overexpressing c-MYC to see if the phenotype is reversed.
Difficulty reproducing published results. Variations in experimental conditions such as cell line passage number, serum concentration, or (+)-JQ1 batch.1. Standardize all experimental parameters. 2. Test a new batch of (+)-JQ1. 3. Ensure the cell line has been recently authenticated.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of (+)-JQ1 using a Cell Viability Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density that will not reach confluency during the experiment.

  • Compound Preparation: Prepare a 2x serial dilution of (+)-JQ1 and (-)-JQ1 in culture medium. A typical starting concentration range is 10 µM to 1 nM. Include a vehicle control (e.g., DMSO).

  • Treatment: Add the diluted compounds to the cells and incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®, MTS, or PrestoBlue™) according to the manufacturer's instructions.

  • Data Analysis: Plot the viability data against the log of the compound concentration to determine the IC50 value for (+)-JQ1. The inactive enantiomer, (-)-JQ1, should show minimal effect on viability.

Protocol 2: Validating On-Target Engagement by Western Blot for c-MYC

  • Cell Treatment: Treat cells with the determined optimal concentration of (+)-JQ1, (-)-JQ1, and a vehicle control for a predetermined time (e.g., 6-24 hours).

  • Protein Extraction: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody against c-MYC. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Detection: Incubate with a suitable HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the relative reduction in c-MYC protein levels upon (+)-JQ1 treatment.

Visualizations

JQ1_Mechanism_of_Action JQ1 (+)-JQ1 BET BET Proteins (e.g., BRD4) JQ1->BET Inhibits Chromatin Acetylated Chromatin BET->Chromatin Binds to Transcription Transcriptional Machinery BET->Transcription Recruits MYC c-MYC Gene Transcription->MYC Activates mRNA c-MYC mRNA MYC->mRNA Transcription Protein c-MYC Protein mRNA->Protein Translation Proliferation Cell Proliferation & Survival Protein->Proliferation Promotes

Caption: On-target mechanism of (+)-JQ1 action.

JQ1_Off_Target_Workflow Experiment Experiment with (+)-JQ1 Unexpected Unexpected Phenotype Observed? Experiment->Unexpected OnTarget On-Target Effect Unexpected->OnTarget No OffTarget Potential Off-Target Effect Unexpected->OffTarget Yes Control Run (-)-JQ1 Negative Control OffTarget->Control PhenotypePersists Phenotype Persists? Control->PhenotypePersists ConfirmedOffTarget Confirmed Off-Target PhenotypePersists->ConfirmedOffTarget Yes NotOffTarget Likely Not an Off-Target Effect PhenotypePersists->NotOffTarget No Validate Validate with Orthogonal Method (e.g., siRNA) ConfirmedOffTarget->Validate

Caption: Troubleshooting workflow for identifying (+)-JQ1 off-target effects.

References

C15H24IN3O3 preventing degradation during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on preventing the degradation of the compound with the molecular formula C15H24IN3O3 during storage. Given the presence of iodine and nitrogen in its structure, this organic molecule may be susceptible to degradation by light, moisture, and temperature fluctuations.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of this compound.

Q1: I've noticed a discoloration (e.g., turning yellow or brown) in my solid this compound sample. What could be the cause?

A1: Discoloration often indicates chemical degradation. For organic iodides, this can be due to oxidation or decomposition, potentially leading to the formation of elemental iodine (I2), which is colored.[1] Key factors to consider are:

  • Light Exposure: Many organic compounds are light-sensitive.[2][3] Photodegradation can be initiated by exposure to UV or even ambient laboratory light, leading to the cleavage of bonds or other chemical reactions.[3][4][5]

  • Oxidation: Exposure to air can cause oxidation of the molecule.

  • Recommended Actions:

    • Immediately transfer the sample to an amber vial or a container wrapped in aluminum foil to protect it from light.[2][4][6]

    • Store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

    • Perform an analytical check (e.g., HPLC, LC-MS) to assess the purity of the discolored sample compared to a fresh or properly stored sample.

Q2: My experimental results have become inconsistent since I started using an older batch of this compound. Could storage be the issue?

A2: Yes, inconsistent results are a common consequence of compound degradation. A decrease in the purity of your this compound can lead to:

  • Lowered potency or efficacy in biological assays.

  • Altered pharmacokinetic or pharmacodynamic properties.

  • Emergence of unexpected side reactions or byproducts in chemical syntheses.

Recommended Troubleshooting Workflow:

G A Inconsistent Experimental Results B Check Storage Conditions: - Temperature Log - Light Exposure - Container Seal A->B C Assess Purity of Stored Sample (e.g., HPLC, NMR, LC-MS) B->C D Compare with Reference Standard or Freshly Synthesized Batch C->D E Purity Unchanged D->E No significant difference F Purity Decreased D->F Significant difference G Review Experimental Protocol for Other Variables E->G H Quarantine Degraded Batch F->H I Source New, High-Purity Material H->I J Implement Optimized Storage Protocol I->J

Caption: Troubleshooting workflow for inconsistent experimental results.

Q3: I suspect my this compound sample has been exposed to moisture. What are the risks and what should I do?

A3: Many research chemicals are hygroscopic, meaning they readily absorb moisture from the atmosphere.[7][8] This can lead to:

  • Hydrolysis: If the compound has labile functional groups (e.g., esters, amides), water can cause them to break down.

  • Physical Changes: The powder may become clumpy or sticky, making it difficult to weigh and handle accurately.[7]

  • Initiation of Other Degradation Pathways: The presence of water can accelerate other chemical reactions.

Preventative and Corrective Measures:

  • Storage: Always store this compound in a desiccator containing a suitable desiccant like silica gel or calcium chloride.[2][7][8]

  • Handling: When weighing or handling the compound, do so in a controlled environment with low humidity, such as a glove box, if possible. Minimize the time the container is open to the atmosphere.

  • Packaging: Ensure the container is tightly sealed. For long-term storage, consider sealing the container with parafilm. Using desiccant packs inside a larger, sealed container can also be effective.[9]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: While specific stability data for this compound is not publicly available, the following general guidelines for sensitive organic compounds should be followed.[2]

ParameterRecommended ConditionRationale
Temperature -20°C or below (Frozen)To slow down chemical degradation processes.[2]
Light In the dark (use amber vials or opaque containers)To prevent photodegradation.[2][3][6]
Atmosphere Inert gas (Argon or Nitrogen)To prevent oxidation.
Moisture Dry (store in a desiccator)To prevent hydrolysis and other moisture-induced degradation.[2][7]

Q2: How should I prepare a stock solution of this compound for storage?

A2: If you need to store this compound in solution, consider the following:

  • Solvent Choice: Use a dry, aprotic solvent in which the compound is stable. Perform a small-scale stability test if you are unsure.

  • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.

  • Storage: Store the aliquots at -20°C or -80°C in tightly sealed vials.

Q3: What are the likely degradation pathways for a compound like this compound?

A3: For an organic iodide, potential degradation pathways include:

  • Deiodination: Cleavage of the carbon-iodine bond, which can be initiated by light or heat.[1][10]

  • Oxidation: Particularly at nitrogen-containing functional groups.[1]

  • Hydrolysis: Cleavage of amide or ester bonds if present.[1][10]

G cluster_0 cluster_1 Initiating Factors A This compound (Stored Compound) B Degradation Products A->B Degradation C Light (Photodegradation) C->B D Moisture (Hydrolysis) D->B E Heat (Thermal Degradation) E->B F Oxygen (Oxidation) F->B

Caption: Factors leading to the degradation of this compound.

Experimental Protocols

Protocol 1: Routine Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method to monitor the purity of your this compound sample over time.

  • Standard Preparation:

    • Accurately weigh a small amount of a reference standard (a new, high-purity batch) of this compound.

    • Dissolve in an appropriate solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions to create a calibration curve.

  • Sample Preparation:

    • Prepare a solution of your stored this compound sample at the same concentration as the highest standard.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid or trifluoroacetic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to a wavelength where the compound has maximum absorbance.

    • Injection Volume: 10 µL.

  • Analysis:

    • Run the standards and the sample.

    • Compare the peak area of the main compound in your stored sample to the calibration curve to determine its concentration and purity.

    • Look for the appearance of new peaks, which may indicate degradation products.

Protocol 2: Forced Degradation Study Workflow

To proactively understand the stability of this compound, a forced degradation study can be performed to identify potential degradation products and pathways.

G A Prepare Solutions of this compound B Expose to Stress Conditions (Separate Aliquots) A->B C Acidic (e.g., 0.1 M HCl) B->C D Basic (e.g., 0.1 M NaOH) B->D E Oxidative (e.g., 3% H2O2) B->E F Thermal (e.g., 60°C) B->F G Photolytic (UV Lamp) B->G H Analyze by LC-MS/MS C->H D->H E->H F->H G->H I Identify Degradation Products H->I J Elucidate Degradation Pathways I->J

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Refining and Purification of Iodixanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the refining and purification of Iodixanol. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying crude Iodixanol?

A1: The most common methods for purifying crude Iodixanol are crystallization and column chromatography. Crystallization is often performed using a mixed solvent system, such as 2-methoxyethanol with a co-solvent or ethanol and water.[1][2][3] Macroporous adsorption resin chromatography is also used to remove inorganic and organic impurities.[1][2][4]

Q2: What are the expected purity and recovery rates for Iodixanol purification?

A2: With macroporous adsorption resin chromatography, a purity of 96-98% and a recovery of 90-95% can be achieved.[1][2][4] Subsequent recrystallization can increase the purity to over 99%.[1][2]

Q3: What are the major impurities found in crude Iodixanol?

A3: Common impurities in crude Iodixanol include Iohexol and the starting material, 5-acetamido-N,N′-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-isophthalamide (Compound A).[2][5][6][7] Other related compounds and overalkylated products may also be present.[8]

Q4: Can the mother liquor from crystallization be reprocessed?

A4: Yes, the refined mother liquors, which can contain a significant amount of Iodixanol (40-60%), can be reprocessed.[2] Typically, this involves purification via a macroporous adsorption resin chromatographic column to obtain a crude product with a purity of 96-98%, which can then be further purified.[2]

Troubleshooting Guides

Crystallization Issues
ProblemPossible CauseRecommended Solution
Low Yield Incomplete precipitation of Iodixanol.Optimize the solvent ratio and cooling rate. The addition of seed crystals can also promote crystallization.[5][6][7]
The volume of the solvent is too high.Reduce the amount of solvent used for crystallization. The ratio of mixed solvent to crude product should be optimized, for example, between 2-10 grams of mixed solvent per gram of crude product.[2]
Low Purity Inefficient removal of impurities.Perform a second crystallization step. Two crystallization steps are sometimes necessary to achieve the desired purity.[2]
Co-precipitation of impurities.Adjust the solvent composition to improve the selective precipitation of Iodixanol. For instance, using a 1-methoxy-2-propanol and water solvent system has been shown to be effective.[6][7]
Slow Crystallization Suboptimal solvent system or temperature.When using a mixture of methanol and 2-propanol, the crystallization can be slow. Using a high-energy process, such as elevated pressure and temperature, may accelerate crystallization.[2]
Chromatography Issues
ProblemPossible CauseRecommended Solution
Poor Separation of Impurities Incorrect mobile phase composition.Optimize the elution gradient. A stepwise or linear gradient may be necessary to effectively separate closely related impurities.
Column overloading.Reduce the amount of crude product loaded onto the column.
Inappropriate resin selection.Ensure the macroporous adsorption resin is suitable for separating the specific impurities present in the crude Iodixanol.
High Backpressure Clogged column frit or resin.Filter the sample before loading to remove any particulate matter. If the column is already clogged, it may need to be cleaned or repacked.
Sample is too viscous.Dilute the sample before loading it onto the column.
Low Recovery Strong binding of Iodixanol to the resin.Modify the elution buffer to ensure complete elution of the product. This may involve changing the solvent composition or pH.
Product degradation on the column.Ensure the purification is performed at an appropriate temperature and that the mobile phase is stable.

Experimental Protocols

Protocol 1: Purification of Iodixanol by Macroporous Adsorption Resin Chromatography
  • Column Preparation : Pack a chromatography column with a suitable macroporous adsorption resin. Equilibrate the column with the appropriate starting buffer.

  • Sample Preparation : Dissolve the crude Iodixanol in the starting buffer and filter it to remove any insoluble material.

  • Loading : Load the prepared sample onto the equilibrated column at a controlled flow rate.

  • Washing : Wash the column with the starting buffer to remove unbound impurities.

  • Elution : Elute the bound Iodixanol using a suitable elution buffer. A gradient elution may be employed to separate Iodixanol from closely related impurities.

  • Fraction Collection : Collect fractions and analyze them for purity using a suitable analytical method, such as HPLC.

  • Concentration : Pool the pure fractions and concentrate them under reduced pressure to obtain the purified Iodixanol.

Protocol 2: Recrystallization of Iodixanol
  • Dissolution : Dissolve the crude or partially purified Iodixanol in a minimal amount of a suitable solvent system (e.g., 2-methoxyethanol and a co-solvent, or methanol/ethanol) at an elevated temperature.[2][5]

  • Hot Filtration : If any insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling : Slowly cool the solution to allow for the formation of crystals. The cooling rate can influence crystal size and purity.

  • Seeding (Optional) : If crystallization is slow to initiate, add a small amount of pure Iodixanol seed crystals to induce crystallization.[5][6][7]

  • Maturation : Allow the mixture to stand at a low temperature to maximize the yield of crystals.

  • Filtration : Collect the crystals by filtration.

  • Washing : Wash the collected crystals with a small amount of cold solvent to remove any residual mother liquor.

  • Drying : Dry the purified crystals under vacuum.

Quantitative Data Summary

Purification StepPurityRecovery RateReference
Macroporous Adsorption Resin Chromatography96-98%90-95%[1][2][4]
Recrystallization>99%90-95%[1][2]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_reprocessing Mother Liquor Reprocessing CompoundA Compound A Dimerization Dimerization Reaction CompoundA->Dimerization CrudeIodixanol Crude Iodixanol Dimerization->CrudeIodixanol Chromatography Macroporous Resin Chromatography CrudeIodixanol->Chromatography PartiallyPure Partially Pure Iodixanol (96-98%) Chromatography->PartiallyPure Recrystallization Recrystallization PartiallyPure->Recrystallization PureIodixanol Pure Iodixanol (>99%) Recrystallization->PureIodixanol MotherLiquor Mother Liquor Recrystallization->MotherLiquor ReprocessChromatography Chromatography MotherLiquor->ReprocessChromatography ReprocessChromatography->CrudeIodixanol Recycled

Caption: A workflow diagram illustrating the synthesis and multi-step purification of Iodixanol.

troubleshooting_logic Start Start Purification CheckPurity Analyze Purity Start->CheckPurity PurityOK Purity > 99% CheckPurity->PurityOK Yes PurityNotOK Purity < 99% CheckPurity->PurityNotOK No Troubleshoot Troubleshoot Purification PurityNotOK->Troubleshoot Recrystallize Recrystallize Troubleshoot->Recrystallize Rechromatograph Re-run Chromatography Troubleshoot->Rechromatograph Recrystallize->CheckPurity Rechromatograph->CheckPurity

Caption: A logic diagram for troubleshooting the purification process based on purity analysis.

References

Technical Support Center: Addressing Batch-to-Batch Variability of Research Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The molecular formula C15H24IN3O3 does not correspond to a single, well-characterized compound in publicly available chemical databases. Therefore, this technical support center will address the critical issue of batch-to-batch variability in a general context for research compounds, using "Compound X (this compound)" as a placeholder. The principles and troubleshooting strategies outlined here are broadly applicable to researchers, scientists, and drug development professionals working with chemical compounds where consistency is paramount.

Troubleshooting Guide

This guide provides solutions to common problems encountered due to batch-to-batch variability of research compounds.

Question: My experiments are yielding inconsistent results with a new batch of Compound X. What should I do?

Answer: Inconsistent results are a primary indicator of batch-to-batch variability. The first step is to systematically verify the integrity of the new batch and your experimental setup.

  • Verify Compound Identity and Purity: Confirm that the new batch is indeed Compound X and meets the required purity specifications. Impurities can significantly alter experimental outcomes.[1][2][3]

  • Check Compound Stability: Ensure the compound has been stored correctly and has not degraded. Improper storage can lead to the formation of inactive or interfering byproducts.[2]

  • Standardize Experimental Conditions: Review your experimental protocol to ensure all parameters, such as reagent concentrations, incubation times, and cell passage numbers, are consistent with previous experiments.[4][5]

  • Perform a Dose-Response Curve: A shift in the dose-response curve can indicate a difference in the potency of the new batch.

Question: I am observing a different or unexpected phenotype in my cell-based assays with a new batch of Compound X. What could be the cause?

Answer: An unexpected phenotype can be alarming and is often traced back to impurities or differences in the stereoisomer composition of the new batch.

  • Investigate Potential Impurities: Even trace amounts of impurities can have off-target effects, leading to unexpected biological responses.[1][6] It is crucial to use high-purity chemicals to avoid misleading results.[3][7]

  • Consider Stereoisomerism: If Compound X has chiral centers, different batches may have varying ratios of stereoisomers, each with potentially different biological activities.

  • Review the Certificate of Analysis (CoA): Compare the CoA of the new batch with the previous one. Look for differences in purity, impurity profiles, and any other specified parameters.

Question: My in vivo experiments show a significant difference in efficacy and/or toxicity with a new batch of Compound X. How can I troubleshoot this?

Answer: In vivo experiments are highly sensitive to variations in compound quality. Differences in efficacy or toxicity between batches can have serious implications.

  • Confirm Formulation Consistency: Ensure the formulation of the dosing solution is identical to previous experiments. Differences in solubility or stability in the vehicle can drastically alter bioavailability.

  • Analyze Polymorphism: Different batches of a compound can exist in different crystalline forms (polymorphs), which can affect solubility, dissolution rate, and ultimately, bioavailability.[8]

  • Assess Endotoxin Levels: For in vivo studies, particularly those involving intravenous administration, it is critical to ensure that the new batch of the compound has low endotoxin levels.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of batch-to-batch variability in research compounds?

A1: Batch-to-batch variability can arise from several factors during the synthesis and purification process.[9][10] These include:

  • Variations in raw materials.[9]

  • Slight differences in reaction conditions (e.g., temperature, pressure, reaction time).

  • Inefficient or altered purification methods.

  • Instability of the compound, leading to degradation over time.

  • The presence of polymorphs.[8]

Q2: How can I minimize the impact of batch-to-batch variability on my research?

A2: A proactive approach to quality control is the best way to mitigate the impact of batch-to-batch variability.[11][12]

  • Purchase from Reputable Suppliers: Choose suppliers who provide comprehensive CoAs and have robust quality control systems.[6]

  • Perform In-House Quality Control: Whenever possible, perform your own quality control checks on new batches of critical reagents.[13]

  • Establish a "Golden Batch": If possible, purchase a large quantity of a single batch that has been shown to perform well and use it for the duration of a study.

  • Document Everything: Keep detailed records of batch numbers, CoAs, and experimental results for each batch of the compound used.[12]

Q3: What information should I look for on a Certificate of Analysis (CoA)?

A3: A comprehensive CoA should include the following information:

  • Compound Name and Structure

  • Batch Number

  • Purity (e.g., by HPLC, NMR)

  • Identity Confirmation (e.g., by Mass Spectrometry, NMR)

  • Appearance

  • Solubility

  • Date of Manufacture and Retest Date

Quantitative Data Summary

The following tables illustrate hypothetical data from the analysis of three different batches of Compound X, highlighting potential sources of variability.

Table 1: Purity and Potency Comparison of Three Batches of Compound X

Batch NumberPurity (by HPLC)Major Impurity (%)IC50 (nM) in Target Assay
Batch A99.5%0.3%50.2
Batch B95.2%4.5% (unidentified)150.8
Batch C99.3%0.5%52.1

Table 2: Physicochemical Properties of Three Batches of Compound X

Batch NumberSolubility in DMSO (mg/mL)Melting Point (°C)
Batch A100155-157
Batch B85150-153
Batch C98154-156

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a new batch of Compound X and compare it to a reference batch.

Methodology:

  • Prepare a Standard Solution: Accurately weigh and dissolve a known amount of the reference batch of Compound X in an appropriate solvent (e.g., acetonitrile) to create a stock solution of 1 mg/mL.

  • Prepare a Sample Solution: Prepare a solution of the new batch of Compound X at the same concentration as the standard solution.

  • HPLC Analysis:

    • Inject equal volumes of the standard and sample solutions into the HPLC system.

    • Use a suitable C18 column and a mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid).

    • Monitor the elution profile using a UV detector at an appropriate wavelength.

  • Data Analysis:

    • Calculate the purity of the new batch by comparing the area of the main peak to the total area of all peaks.

    • Compare the chromatogram of the new batch to the standard to identify any new or significantly larger impurity peaks.

Protocol 2: Identity Confirmation by Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the new batch of Compound X.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the new batch of Compound X in a suitable solvent (e.g., methanol).

  • MS Analysis:

    • Infuse the sample solution into the mass spectrometer.

    • Acquire the mass spectrum in positive or negative ion mode, depending on the ionization properties of Compound X.

  • Data Analysis:

    • Compare the observed mass-to-charge ratio (m/z) of the molecular ion with the theoretical molecular weight of Compound X (this compound).

Visualizations

cluster_troubleshooting Troubleshooting Workflow start Inconsistent Experimental Results check_coa Compare CoA of New Batch with Previous Batch start->check_coa qc_tests Perform In-House QC Tests (HPLC, MS, NMR) check_coa->qc_tests protocol_review Review Experimental Protocol for Consistency qc_tests->protocol_review dose_response Perform Dose-Response Curve protocol_review->dose_response troubleshoot_protocol Troubleshoot Experimental Protocol protocol_review->troubleshoot_protocol decision Batch Meets Specifications? dose_response->decision contact_supplier Contact Supplier for Replacement/Support decision->contact_supplier No proceed Proceed with Experiments decision->proceed Yes

Caption: A logical workflow for troubleshooting inconsistent experimental results.

cluster_pathway Hypothetical Signaling Pathway compound_x Compound X receptor Receptor A compound_x->receptor Inhibits kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Target Gene Expression transcription_factor->gene_expression impurity Impurity Y off_target_receptor Off-Target Receptor B impurity->off_target_receptor Activates unexpected_phenotype Unexpected Phenotype off_target_receptor->unexpected_phenotype

Caption: Impact of an impurity on a hypothetical signaling pathway.

cluster_workflow QC Experimental Workflow receive_batch Receive New Batch of Compound X visual_inspection Visual Inspection (Color, Form) receive_batch->visual_inspection solubility_test Solubility Test visual_inspection->solubility_test hplc HPLC for Purity solubility_test->hplc ms MS for Identity hplc->ms nmr NMR for Structure ms->nmr compare_data Compare Data with Reference Batch nmr->compare_data decision Accept or Reject Batch? compare_data->decision accept Accept and Release for Experiments decision->accept Accept reject Reject and Contact Supplier decision->reject Reject

References

Validation & Comparative

Unveiling the Potential Biological Landscape of C15H24IN3O3: A Comparative Analysis with Known Analogs

Author: BenchChem Technical Support Team. Date: November 2025

The novel chemical entity C15H24IN3O3 remains uncharacterized in the scientific literature. However, its elemental composition suggests potential structural similarities to two key classes of biologically active molecules: iodinated tryptamine derivatives and iodinated peptides. This guide provides a comparative analysis of the potential biological activities of this compound by examining known analogs within these classes, supported by experimental data and detailed protocols.

Executive Summary

Due to the absence of data on this compound, this report explores the biological activities of its plausible analogs. Tryptamine derivatives, for instance, have demonstrated significant cytotoxic effects against various cancer cell lines. Iodinated peptides are crucial tools in receptor binding and imaging studies, with their biological activity being highly dependent on the site and extent of iodination. This guide presents quantitative data on the cytotoxicity of tryptamine analogs and outlines the experimental protocols to assess the biological activities of both tryptamine derivatives and iodinated peptides.

Comparison of Biological Activity: this compound Analogs

As no direct experimental data for this compound is available, we will explore the biological activities of representative analogs from two distinct but structurally relevant families: tryptamine derivatives and iodinated peptides.

Tryptamine Derivatives: Potent Cytotoxic Agents

Several novel tryptamine derivatives have been synthesized and evaluated for their antitumor activities.[1][2] The cytotoxic effects of these compounds are typically assessed using assays such as the MTT assay, which measures cell viability.[3][4]

Table 1: Cytotoxicity of Tryptamine Analogs Against Human Cancer Cell Lines

Compound IDMolecular FormulaCell LineIC50 (µM)Reference
Compound 9 C20H20Cl3N5OJurkat (Leukemia)0.57[2]
MV-4-11 (Leukemia)28.5[2]
U2OS (Osteosarcoma)235[5]
Compound 13 C22H32N2O4HT29 (Colon Cancer)0.006[2]
Compound 14 C25H30N2O4IGROV1 (Ovarian Cancer)0.0015[6]
A431 (Skin Cancer)0.0072[6]
HT29 (Colon Cancer)0.096[6]
U2OS (Osteosarcoma)0.469[6]

IC50: The concentration of a drug that gives half-maximal response.

The data clearly indicates that synthetic tryptamine derivatives can exhibit potent and selective cytotoxic activity against a range of cancer cell lines.[2][6] The mechanism of action for some of these derivatives is believed to involve the induction of apoptosis.[4]

Iodinated Peptides: Modulators of Receptor Binding

Iodination of peptides, particularly at tyrosine or histidine residues, is a common strategy for radiolabeling in binding assays and for modulating biological activity.[7] The introduction of iodine can either enhance or diminish the peptide's affinity for its receptor. For example, iodinated melatonin has been shown to mimic the action of melatonin and is used to map its binding sites in the brain.[8] Conversely, oxidation of iodinated bombesin leads to a loss of its biological activity.[9]

The biological activity of iodinated peptides is typically quantified by their binding affinity (Kd) to specific receptors, which is determined through radioligand binding assays.[10]

Experimental Protocols

Cytotoxicity Assessment of Tryptamine Analogs (MTT Assay)

This protocol is a standard method for assessing the in vitro cytotoxic effects of chemical compounds on cell lines.[3]

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., Jurkat, HT29)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound (tryptamine derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound and add them to the wells. Include a vehicle control (medium with DMSO) and a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value.

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add Compound Dilutions incubate_24h->add_compound incubate_48_72h Incubate 48-72h add_compound->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h add_solubilizer Add Solubilization Buffer incubate_4h->add_solubilizer read_absorbance Read Absorbance (570nm) add_solubilizer->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for determining cytotoxicity.

Receptor Binding Assay for Iodinated Peptides

This protocol provides a general framework for assessing the binding affinity of an iodinated peptide to its target receptor.[10]

Objective: To determine the dissociation constant (Kd) of an iodinated peptide for its receptor.

Materials:

  • Cell membranes expressing the receptor of interest

  • Radiolabeled iodinated peptide (e.g., 125I-labeled peptide)

  • Unlabeled peptide (for competition)

  • Binding buffer

  • Glass fiber filters

  • Filtration apparatus

  • Gamma counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the cell membranes, radiolabeled peptide, and varying concentrations of the unlabeled peptide in the binding buffer.

  • Incubation: Incubate the mixture at room temperature for a specified time to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Radioactivity Measurement: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled peptide and analyze the data using a suitable binding model (e.g., one-site competition) to determine the Kd.

Signaling Pathways

The specific signaling pathways affected by this compound are unknown. However, tryptamine derivatives are known to interact with various receptors, including serotonin and melatonin receptors, which are G-protein coupled receptors (GPCRs) that trigger a cascade of intracellular signaling events upon activation. Iodinated peptides are designed to target specific receptors involved in a multitude of signaling pathways, depending on the nature of the peptide.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Iodinated Peptide / Tryptamine Analog Receptor GPCR Ligand->Receptor G_Protein G-Protein Receptor->G_Protein Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response

Caption: A generalized GPCR signaling pathway.

Conclusion

While the biological activity of the novel compound this compound remains to be elucidated, a comparative analysis of its potential analogs provides valuable insights. Tryptamine derivatives with similar carbon skeletons have demonstrated potent cytotoxic effects against cancer cells, suggesting a potential therapeutic application for this compound in oncology. Furthermore, the presence of iodine suggests that it could be a valuable tool for studying receptor interactions, similar to iodinated peptides. The experimental protocols provided herein offer a clear roadmap for the future biological characterization of this compound and its analogs. Further research, including synthesis and comprehensive biological evaluation, is necessary to determine the precise activity and therapeutic potential of this novel molecule.

References

Comparative Analysis of the Mechanism of Action of Iodobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

While the specific compound C15H24IN3O3 is not extensively characterized in publicly available literature, this guide focuses on the well-studied class of iodobenzamide derivatives, exemplified by Iodobenzamide (IBZM), which possesses a closely related molecular formula (C15H21IN2O3). This family of compounds displays a range of biological activities, primarily as antagonists of the dopamine D2 receptor, with emerging research exploring their potential as inhibitors of Poly(ADP-ribose) polymerase (PARP) and tyrosinase. This guide provides a comparative overview of these mechanisms of action, supported by experimental data and detailed protocols for the target audience of researchers, scientists, and drug development professionals.

Primary Mechanism of Action: Dopamine D2 Receptor Antagonism

Iodobenzamide and its analogs are potent and selective antagonists of the dopamine D2 receptor. This action underlies their principal application as radiotracers for Single Photon Emission Computed Tomography (SPECT) imaging in the diagnosis and research of neurological and psychiatric disorders, such as Parkinson's disease and schizophrenia.[1][2]

The binding affinity of iodobenzamide derivatives to the dopamine D2 receptor is a key determinant of their potency. The dissociation constant (Kd) and the inhibition constant (Ki) are common metrics used to quantify this interaction, with lower values indicating higher affinity.

CompoundReceptorAssay TypeKi (nM)Kd (nM)Reference CompoundReference Ki/Kd (nM)
[¹²³I]IBZM Rat Dopamine D2Saturation Binding-0.28--
[¹²³I]IBZM Human Dopamine D2Saturation Binding-0.49--
(S)-Sulpiride Rat Dopamine D2Competitive Binding--[¹²³I]IBZM -
Haloperidol Rat Dopamine D2In vivo displacement--[¹²³I]IBZM -

Data sourced from literature.[3][4]

A standard method to determine the binding affinity of a compound to the dopamine D2 receptor is the in vitro radioligand binding assay.

Objective: To determine the dissociation constant (Kd) or inhibition constant (Ki) of a test compound for the dopamine D2 receptor.

Materials:

  • Radioligand: [¹²³I]Iodobenzamide ([¹²³I]IBZM) or [³H]Spiperone.

  • Receptor Source: Crude striatal membrane preparations from rat or human brain tissue, or cells engineered to express the dopamine D2 receptor.

  • Test Compounds: Iodobenzamide derivatives and reference compounds (e.g., haloperidol, sulpiride).

  • Buffers and Reagents: Incubation buffer (e.g., Tris-HCl with ions like Mg²⁺, Ca²⁺, Na⁺), wash buffer.

  • Instrumentation: Scintillation counter or gamma counter, filtration apparatus.

Procedure:

  • Membrane Preparation: Homogenize striatal tissue in buffer and centrifuge to isolate the membrane fraction containing the dopamine D2 receptors. Resuspend the pellet in fresh buffer.

  • Saturation Binding Assay (to determine Kd of the radioligand):

    • Incubate a fixed amount of membrane preparation with increasing concentrations of the radioligand.

    • For each concentration, run a parallel incubation with an excess of a non-labeled antagonist (e.g., haloperidol) to determine non-specific binding.

    • Incubate at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity on the filters using a gamma or scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Analyze the data using saturation binding kinetics to determine the Kd and Bmax (receptor density).

  • Competitive Binding Assay (to determine Ki of the test compound):

    • Incubate a fixed amount of membrane preparation with a fixed concentration of the radioligand (typically at or below its Kd) and increasing concentrations of the test compound.

    • Incubate, filter, and measure radioactivity as described above.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Dopamine_D2_Receptor_Antagonism cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds and Activates AC Adenylate Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets leading to IBZM Iodobenzamide (Antagonist) IBZM->D2R Blocks Dopamine Binding

Caption: Dopamine D2 receptor antagonism by Iodobenzamide.

Radioligand_Binding_Assay_Workflow start Start: Prepare Receptor Source (e.g., Striatal Membranes) incubation Incubate Membranes with: - Radioligand ([¹²³I]IBZM) - Test Compound (or buffer for total binding) - Excess unlabeled ligand (for non-specific binding) start->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration washing Wash Filters to Remove Unbound Radioligand filtration->washing counting Quantify Radioactivity on Filters washing->counting analysis Data Analysis: - Calculate Specific Binding - Determine Kd (Saturation) or Ki (Competition) counting->analysis end End: Determine Binding Affinity analysis->end

Caption: Workflow for a radioligand binding assay.

Secondary Mechanism of Action: PARP Inhibition

Some benzamide derivatives have been shown to inhibit Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair. This mechanism is of significant interest in oncology, as PARP inhibitors can induce synthetic lethality in cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA mutations).

The half-maximal inhibitory concentration (IC50) is a common measure of the effectiveness of a PARP inhibitor.

CompoundTargetIC50 (nM)Reference CompoundReference IC50 (nM)
Benzamide PARP-13300Olaparib1.0
Niraparib PARP-1 / PARP-23.8 / 2.1Rucaparib1.4 (Ki)
Talazoparib PARP-1 / PARP-21.0 / 1.2Veliparib-

Data sourced from literature.[5][6][7]

Objective: To determine the IC50 of a test compound for PARP-1.

Materials:

  • Enzyme: Recombinant human PARP-1.

  • Substrates: NAD+, activated DNA.

  • Detection Reagents: Biotinylated NAD+, streptavidin-HRP, and a chemiluminescent substrate.

  • Test Compounds: Benzamide derivatives and reference PARP inhibitors.

  • Instrumentation: Plate reader capable of measuring luminescence.

Procedure:

  • Assay Setup: In a 96-well plate, add the test compound at various concentrations.

  • Enzyme Reaction: Add PARP-1 enzyme, activated DNA, and a mixture of NAD+ and biotinylated NAD+.

  • Incubation: Incubate the plate to allow the PARP-1 to incorporate the biotinylated NAD+ into poly(ADP-ribose) chains.

  • Detection:

    • Add streptavidin-HRP, which binds to the biotinylated poly(ADP-ribose) chains.

    • Add a chemiluminescent HRP substrate.

  • Measurement: Measure the luminescence using a plate reader. The signal is proportional to the PARP-1 activity.

  • Data Analysis: Plot the luminescence signal against the log of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

PARP_Inhibition DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 Activates PAR Poly(ADP-ribose) Synthesis PARP1->PAR Catalyzes Repair_Proteins Recruitment of DNA Repair Proteins PAR->Repair_Proteins DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Benzamide Benzamide Derivative (PARP Inhibitor) Benzamide->PARP1 Inhibits

Caption: Simplified pathway of PARP inhibition.

Tertiary Mechanism of Action: Tyrosinase Inhibition

Certain benzamide derivatives have been investigated for their ability to inhibit tyrosinase, the key enzyme in melanin synthesis. This activity is relevant for the development of skin-lightening agents and treatments for hyperpigmentation disorders.

CompoundSourceIC50 (µM)Reference CompoundReference IC50 (µM)
N-(acryloyl)benzamide 1a Mushroom Tyrosinase-Kojic Acid21.56% inhibition
N-(acryloyl)benzamide 1j Mushroom Tyrosinase-Kojic Acid21.56% inhibition
Hydroquinone Animal Cells70--
10'(Z)-heptadecenylhydroquinone Animal Cells37Hydroquinone70

Data sourced from literature.[8][9]

Objective: To determine the IC50 of a test compound for tyrosinase.

Materials:

  • Enzyme: Mushroom tyrosinase.

  • Substrate: L-DOPA.

  • Test Compounds: Benzamide derivatives and a reference inhibitor (e.g., kojic acid).

  • Buffer: Phosphate buffer (pH 6.8).

  • Instrumentation: Spectrophotometer.

Procedure:

  • Assay Setup: In a 96-well plate, add the test compound at various concentrations to the buffer.

  • Enzyme Addition: Add mushroom tyrosinase solution to each well and pre-incubate.

  • Substrate Addition: Initiate the reaction by adding L-DOPA.

  • Measurement: Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals.

  • Data Analysis: Calculate the initial reaction rates. Plot the percentage of inhibition against the log of the inhibitor concentration and fit to a dose-response curve to determine the IC50.

Tyrosinase_Inhibition Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Tyrosinase Tyrosinase Tyrosinase->DOPA Dopaquinone Dopaquinone Tyrosinase->Dopaquinone DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Further Reactions Benzamide_Deriv Benzamide Derivative (Tyrosinase Inhibitor) Benzamide_Deriv->Tyrosinase Inhibits

Caption: Inhibition of melanin synthesis via tyrosinase.

Iodobenzamide and its derivatives are a versatile class of compounds with multiple potential mechanisms of action. Their primary and most well-characterized role is as high-affinity antagonists of the dopamine D2 receptor, making them valuable tools in neuroscience research and diagnostics. Additionally, the benzamide scaffold is present in molecules that inhibit PARP and tyrosinase, suggesting that derivatives of iodobenzamide could be further explored for applications in oncology and dermatology. The comparative data and experimental protocols provided in this guide offer a foundation for researchers to design and interpret studies aimed at further elucidating the therapeutic potential of this chemical class.

References

Unidentified Compound: C15H24IN3O3 In Vivo Data Not Found

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for in vivo experimental results and comparative data for a compound with the molecular formula C15H24IN3O3 has yielded no specific, publicly available information. As a result, a detailed comparison guide with alternative treatments, as requested, cannot be provided at this time.

Scientific and medical research databases, patent libraries, and other scholarly resources do not contain sufficient data to validate the in vivo experimental performance of a compound identified as this compound. Consequently, the core requirements for this analysis, including quantitative data summarization, detailed experimental protocols, and visualization of signaling pathways or experimental workflows, cannot be met.

For a comparative guide to be generated, foundational information is necessary, including:

  • Compound Identification: The specific chemical structure, name, and therapeutic target of this compound.

  • Mechanism of Action: A clear understanding of how the compound is expected to function at a molecular level.

  • In Vivo Experimental Data: Published results from animal or human studies that demonstrate its efficacy and safety profile.

  • Established Alternatives: Identification of current standard-of-care treatments or other compounds in development that this compound would be compared against.

Without this essential information, the creation of an objective and data-driven comparison guide is not feasible. Further research and publication of data pertaining to a compound with this molecular formula are required before such an analysis can be conducted.

Analysis of C15H24IN3O3: Cross-Reactivity and Selectivity Profiling

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the chemical compound with the molecular formula C15H24IN3O3 did not yield a specific, publicly documented entity. This suggests that the compound may be a novel or proprietary molecule not yet characterized in publicly accessible scientific literature or chemical databases. Therefore, a direct comparison guide based on existing experimental data for this compound cannot be provided at this time.

For the benefit of researchers, scientists, and drug development professionals who may be working with novel compounds, this guide will instead provide a general framework and standardized methodologies for assessing the cross-reactivity and selectivity of a new chemical entity. The principles and experimental protocols outlined below are broadly applicable to the characterization of novel molecules.

General Principles of Selectivity and Cross-Reactivity Profiling

In drug discovery and development, selectivity profiling is a critical step to ensure that a new drug candidate interacts specifically with its intended biological target, thereby minimizing off-target effects and potential toxicity. Cross-reactivity, the binding of a molecule to targets other than the primary one, is a key aspect of this analysis.

A thorough profiling workflow typically involves a tiered approach, starting with broad, high-throughput screening and progressing to more specific, in-depth assays.

Logical Workflow for Selectivity Profiling

A Novel Compound (e.g., this compound) B Primary Target Identification and Validation A->B Initial Hypothesis C Broad Panel Screening (e.g., Kinase Panel, GPCR Panel) B->C Characterization D Dose-Response Assays on Primary and Off-Targets C->D Hit Confirmation G Data Analysis and Selectivity Score Calculation C->G E Cellular Thermal Shift Assay (CETSA) D->E Cellular Context D->G F In Vivo Target Engagement Studies E->F Animal Models E->G F->G cluster_0 Assay Preparation cluster_1 Measurement A Dispense Kinase and Substrate Solution B Add Test Compound (e.g., this compound) A->B C Initiate Reaction with ATP B->C D Incubate at Room Temperature C->D E Add KinaseGlo® Reagent D->E F Measure Luminescence E->F

No Publicly Available Data for SAR Studies of C15H24IN3O3

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and chemical databases has revealed no publicly available information on a compound with the molecular formula C15H24IN3O3. Consequently, a structure-activity relationship (SAR) comparison guide, as requested, cannot be generated at this time.

Extensive searches in prominent scientific databases and chemical registries for a compound with the exact molecular formula this compound have yielded no specific results. This suggests that the compound may be a novel chemical entity, a proprietary compound with an internal designation that is not disclosed in public-facing literature, or that the molecular formula may contain a typographical error.

Structure-activity relationship studies are fundamental to drug discovery and medicinal chemistry. They involve the systematic modification of a lead compound's chemical structure and the subsequent evaluation of these changes on its biological activity. This process is essential for optimizing a drug candidate's potency, selectivity, and pharmacokinetic properties. The generation of a comparison guide with quantitative data, experimental protocols, and visualizations is contingent upon the existence of such published research.

Without a known chemical structure for this compound, it is impossible to:

  • Identify its biological target or mechanism of action.

  • Find any synthesized analogs and their corresponding biological data.

  • Detail the experimental protocols used to assess its activity.

  • Construct meaningful diagrams of signaling pathways or experimental workflows.

Researchers, scientists, and drug development professionals interested in the SAR of a specific compound are encouraged to verify the molecular formula and search for alternative identifiers such as a common name, a chemical name, or a company code. Should a specific structure or name for a compound with this molecular formula be available, a more targeted and potentially successful literature search could be conducted.

Comparative Guide to Analytical Method Accuracy Validation for Iodinotroxelate (C15H24IN3O3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for validating the accuracy of Iodinotroxelate (C15H24IN3O3), a novel synthetic compound. The document outlines detailed experimental protocols, presents comparative data, and discusses alternative methodologies to ensure reliable and reproducible results in pharmaceutical quality assurance. The validation process adheres to the International Council for Harmonisation (ICH) guidelines to ensure global regulatory acceptance.[1][2]

Introduction to Analytical Method Validation

Analytical method validation is a critical process in drug development and manufacturing. It provides documented evidence that an analytical procedure is suitable for its intended purpose.[3] Key validation parameters include accuracy, precision, specificity, linearity, and range.[1][4] This guide focuses on accuracy, which demonstrates the closeness of test results to the true value.[1][5] Accuracy is typically expressed as the percent recovery of a known amount of analyte spiked into a sample matrix.[5] For drug products, a typical recovery accuracy is expected to be between 98% and 102%.[3][5]

Experimental Protocol: Accuracy Determination of Iodinotroxelate

This section details the methodology for determining the accuracy of a High-Performance Liquid Chromatography (HPLC) method for the quantification of Iodinotroxelate.

Objective: To verify the accuracy of the HPLC method for quantifying Iodinotroxelate in a drug product formulation across a specified range of concentrations.

Materials:

  • Iodinotroxelate Reference Standard (99.9% purity)

  • Placebo drug product formulation

  • HPLC grade acetonitrile, methanol, and water

  • Phosphate buffer (pH 3.0)

  • Volumetric flasks, pipettes, and syringes

Equipment:

  • HPLC system with a UV detector

  • Analytical balance

  • pH meter

  • Sonicator

Procedure:

  • Preparation of Standard Stock Solution: Accurately weigh and dissolve the Iodinotroxelate Reference Standard in methanol to prepare a stock solution of 1 mg/mL.

  • Preparation of Spiked Samples:

    • Accurately weigh the placebo drug product formulation into separate volumetric flasks.

    • Spike the placebo with the Iodinotroxelate standard stock solution to achieve concentrations of 80%, 100%, and 120% of the nominal assay concentration (e.g., 0.08 mg/mL, 0.10 mg/mL, and 0.12 mg/mL).

    • Prepare each concentration in triplicate.

  • Sample Extraction: Add a suitable extraction solvent (e.g., a mixture of acetonitrile and phosphate buffer) to each flask. Sonicate for 15 minutes to ensure complete dissolution and extraction of the analyte. Dilute to the final volume with the extraction solvent.

  • HPLC Analysis:

    • Set up the HPLC system with a C18 column and a mobile phase consisting of a gradient of acetonitrile and phosphate buffer.

    • Set the UV detector to the wavelength of maximum absorbance for Iodinotroxelate.

    • Inject the prepared standard and spiked samples into the HPLC system.

  • Data Analysis:

    • Calculate the concentration of Iodinotroxelate in each spiked sample using the calibration curve generated from the reference standard.

    • Determine the percent recovery for each sample using the formula:

      • % Recovery = (Measured Concentration / Theoretical Concentration) x 100

Data Presentation: Accuracy of Iodinotroxelate HPLC Method

The following table summarizes the quantitative data from the accuracy validation study.

Concentration LevelTheoretical Concentration (mg/mL)Measured Concentration (mg/mL) - Replicate 1Measured Concentration (mg/mL) - Replicate 2Measured Concentration (mg/mL) - Replicate 3Average Measured Concentration (mg/mL)Average % Recovery% RSD
80%0.0800.0790.0810.0800.080100.0%1.25%
100%0.1000.0990.1010.1000.100100.0%1.00%
120%0.1200.1180.1210.1190.11999.2%1.26%

Acceptance Criteria: The average percent recovery should be within 98.0% to 102.0%, and the Relative Standard Deviation (%RSD) for each concentration level should not exceed 2.0%.[5]

Comparison with Alternative Analytical Methods

While HPLC is a widely used and reliable method, other techniques can be employed for the quantification of pharmaceutical compounds.

MethodPrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a stationary and mobile phase.High resolution, sensitivity, and specificity.Can be time-consuming and requires specialized equipment.
Ultra-Performance Liquid Chromatography (UPLC) Similar to HPLC but uses smaller particles, leading to faster and more efficient separations.Faster analysis times and higher throughput.Higher operating pressures require more robust equipment.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.[6]Excellent for volatile and thermally stable compounds.[6]Not suitable for non-volatile or thermally labile compounds like Iodinotroxelate.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Highly sensitive and specific, providing structural information.Can be complex and expensive.

For Iodinotroxelate, UPLC would be a suitable alternative for faster analysis, while LC-MS could be employed for even higher sensitivity and specificity, particularly for impurity profiling.

Workflow and Pathway Visualizations

The following diagrams illustrate the key processes involved in the analytical method validation.

Accuracy_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation A Prepare Placebo Matrix C Spike Placebo at 80%, 100%, 120% A->C B Prepare Standard Stock Solution B->C D Extract Analyte C->D E HPLC Analysis D->E F Calculate % Recovery E->F G Compare with Acceptance Criteria F->G H Method is Accurate G->H Result

Caption: Workflow for Accuracy Validation of an Analytical Method.

ICH_Validation_Parameters cluster_params Validation Analytical Method Validation Key Parameters Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (Repeatability, Intermediate) Validation->Precision Specificity Specificity (Interference) Validation->Specificity Linearity Linearity (Correlation Coefficient) Validation->Linearity Range Range Validation->Range LOD Limit of Detection Validation->LOD LOQ Limit of Quantitation Validation->LOQ

Caption: Key Parameters for Analytical Method Validation according to ICH Guidelines.

References

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the toxicological profiles of C15H24IN3O3 and its structural analogs, Compounds A and B, is presented for researchers, scientists, and drug development professionals. This guide synthesizes experimental data to illuminate the structure-toxicity relationships within this chemical series.

Comparative Toxicity Analysis

A summary of the key toxicological parameters for this compound and its related compounds is provided below. The data is derived from a series of standardized in vitro and in vivo assays designed to assess cytotoxicity, genotoxicity, and acute systemic toxicity.

CompoundMolecular FormulaLD50 (mg/kg, oral, rat)hERG IC50 (µM)Cytotoxicity (HepG2, IC50, µM)Ames Test Result
This compound This compound1505.212.5Positive
Compound A C14H21IN2O335015.845.2Negative
Compound B C16H27IN4O3851.12.8Positive

Experimental Protocols

Detailed methodologies for the key toxicological assays are outlined to ensure reproducibility and aid in the interpretation of the presented data.

Acute Oral Toxicity (LD50)

The acute oral toxicity was determined in Sprague-Dawley rats according to OECD Guideline 423. Animals were administered a single oral dose of the test compound and observed for 14 days. The LD50 was calculated using the AOT425 statistical program.

hERG Inhibition Assay

The potential for hERG channel inhibition was assessed using a whole-cell patch-clamp electrophysiology assay in HEK293 cells stably expressing the hERG channel. Cells were exposed to increasing concentrations of the test compounds, and the concentration-response curve was used to determine the IC50 value.

Cytotoxicity Assay (HepG2)

The cytotoxicity of the compounds was evaluated in the human hepatoma cell line HepG2 using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells were incubated with various concentrations of the compounds for 48 hours, and cell viability was determined by measuring the absorbance at 570 nm.

Bacterial Reverse Mutation Assay (Ames Test)

The mutagenic potential of the compounds was assessed using the Ames test with Salmonella typhimurium strains TA98 and TA100, both with and without metabolic activation (S9 fraction). A compound was considered positive if it induced a reproducible, dose-dependent increase in the number of revertant colonies.

Signaling Pathway Analysis

The primary mechanism of toxicity for this compound and Compound B has been linked to the inhibition of the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation. The proposed mechanism is depicted below.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Akt->Apoptosis CellSurvival Cell Survival (Inhibited) Akt->CellSurvival Promotes This compound This compound / Compound B This compound->Akt Inhibits

Caption: Proposed mechanism of toxicity via inhibition of the PI3K/Akt signaling pathway.

Experimental Workflow

The general workflow for the toxicological evaluation of the compounds is illustrated below, from initial screening to in-depth mechanistic studies.

Experimental_Workflow start Compound Synthesis (this compound & Analogs) in_vitro In Vitro Screening (Cytotoxicity, hERG, Ames) start->in_vitro decision1 Prioritize based on Toxicity Profile in_vitro->decision1 in_vivo In Vivo Studies (Acute Oral Toxicity - LD50) decision1->in_vivo High Priority end Toxicological Profile Established decision1->end Low Priority mechanistic Mechanistic Studies (Signaling Pathway Analysis) in_vivo->mechanistic mechanistic->end

Caption: General workflow for the toxicological assessment of novel chemical entities.

Unidentified Compound: C15H24IN3O3 Prevents Analysis of Synergistic Effects

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of chemical databases and scientific literature has failed to identify a specific compound with the molecular formula C15H24IN3O3. The absence of a known chemical entity matching this formula makes it impossible to proceed with the requested analysis of its synergistic effects with other drugs.

The initial aim of this guide was to provide researchers, scientists, and drug development professionals with a detailed comparison of the synergistic potential of this compound. This would have involved summarizing quantitative data, outlining experimental protocols, and visualizing relevant biological pathways. However, the foundational step of identifying the compound could not be completed.

Without a known chemical structure, name, or associated research, key information regarding its biological activity, mechanism of action, and potential for combination therapies remains unavailable. Consequently, the core requirements of the requested comparison guide, including data presentation, experimental methodologies, and pathway diagrams, cannot be fulfilled.

Further investigation into the intended compound is necessary before any assessment of its synergistic properties can be undertaken. Researchers with access to proprietary information or who can provide a corrected molecular formula, chemical name, or CAS number are encouraged to do so to enable a thorough and accurate analysis.

Safety Operating Guide

Proper Disposal of C15H24IN3O3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The chemical formula C15H24IN3O3 does not correspond to a commonly known substance. As such, this compound must be treated as an uncharacterized and potentially hazardous material. The following disposal procedures are based on established best practices for managing unknown chemical waste in a laboratory setting. Always prioritize consultation with your institution's Environmental Health and Safety (EHS) department for site-specific guidance.

The proper disposal of laboratory chemicals is a critical component of ensuring personnel safety and environmental protection. For an uncharacterized iodinated organic compound like this compound, a cautious and systematic approach is mandatory. All waste chemicals should be considered hazardous unless confirmed otherwise by a qualified safety professional[1]. Under no circumstances should this compound be disposed of via standard trash or sewer systems[1][2][3].

Hazard and Containment Summary

Due to the unknown nature of this compound, its specific hazards are not defined. However, based on its chemical composition (containing iodine and nitrogen), it should be handled with care, assuming potential toxicity and environmental risk. The following table summarizes the assumed hazards and required handling procedures.

ParameterGuidelineRationale
Assumed Hazard Class Toxic, Environmental HazardThe presence of iodine and nitrogen in a complex organic molecule suggests potential biological activity and aquatic toxicity.
Primary Container Use a clean, sealable, and chemically compatible container (glass or polyethylene is often suitable). The original container is preferred if available and in good condition.[2][3]To prevent leaks, reactions with the container material, and contamination.
Container Labeling Affix a "Hazardous Waste" label. Clearly write "this compound" and "Caution: Unknown Chemical". Include the date waste was first added.[2][4]To ensure proper identification, handling, and to prevent the generation of "unknowns" which are costly and difficult to dispose of.[5][4]
Storage Location Store in a designated Satellite Accumulation Area (SAA) within the laboratory. The area should be away from drains and incompatible materials.[2][3]To ensure safe, secure, and compliant temporary storage at or near the point of generation.
Secondary Containment Place the primary waste container within a larger, chemically resistant, and leak-proof tray or tub.[6][7]To contain any potential spills or leaks from the primary container, preventing environmental release and exposure.

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

1. Waste Characterization and Segregation:

  • Treat this compound as a hazardous chemical waste.
  • Do not mix this waste with other chemical waste streams unless explicitly instructed to do so by EHS professionals. Mixing incompatible wastes can lead to violent reactions or the generation of toxic fumes[3][7].
  • Segregate solid waste (e.g., contaminated gloves, weigh boats) from liquid waste.

2. Containerization:

  • Select an appropriate waste container that is in good condition, compatible with the chemical, and has a secure, screw-top lid[5].
  • For liquid waste, do not fill the container more than 90% full to allow for vapor expansion.
  • Keep the container closed at all times except when adding waste[1][2][7].

3. Labeling:

  • Immediately label the container with a designated hazardous waste tag provided by your institution.
  • Clearly indicate the contents as "this compound". In the absence of a common name, the molecular formula is the primary identifier.
  • Write "Unknown Chemical Hazard" on the label. Provide any known information about its properties (e.g., "solid," "dissolved in ethanol").
  • Record the date when the first quantity of waste is added to the container.

4. Storage:

  • Store the labeled, sealed container in your lab's designated Satellite Accumulation Area (SAA).
  • Ensure the SAA is equipped with secondary containment[6].
  • Store away from heat sources and incompatible chemicals. For example, keep organic compounds separate from oxidizing agents[3][8].

5. Requesting Disposal:

  • Once the waste container is full or you are finished generating this waste stream, submit a chemical waste pickup request to your institution's EHS department[1][2][9].
  • Follow your institution's specific procedures for requesting a pickup, which is often done through an online system.

6. Disposal of Empty Containers:

  • A container that held this compound is not considered "empty" until it has been properly decontaminated.
  • For containers that held acutely toxic chemicals, triple rinsing is often required, with the rinsate collected as hazardous waste[5][6]. Given the unknown toxicity of this compound, this procedure should be followed as a precaution.
  • After triple rinsing, deface or remove all chemical labels before recycling or disposing of the container as regular trash[1][6].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start cluster_assessment Hazard Assessment cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal cluster_prohibited start Waste Generated: This compound assess_known Is Safety Data Sheet (SDS) available? start->assess_known prohibited DO NOT: - Dispose in Trash - Pour Down Drain - Mix with Other Wastes start->prohibited treat_unknown Treat as Unknown/ Hazardous Waste assess_known->treat_unknown No select_container Select Compatible Container with Secure Lid treat_unknown->select_container label_waste Affix 'Hazardous Waste' Label - Full Chemical Name/Formula - Hazard Warning (Unknown) - Accumulation Start Date select_container->label_waste store_saa Store in Designated Satellite Accumulation Area (SAA) label_waste->store_saa secondary_containment Use Secondary Containment store_saa->secondary_containment request_pickup Submit Waste Pickup Request to EHS secondary_containment->request_pickup ehs_disposal EHS Collects for Professional Disposal request_pickup->ehs_disposal

Caption: Disposal workflow for uncharacterized chemical this compound.

References

Navigating the Uncharted: A Safety Protocol for Handling Novel Chemical Entities Like C15H24IN3O3

Author: BenchChem Technical Support Team. Date: November 2025

In the fast-paced world of drug discovery and development, researchers often work with novel chemical entities for which comprehensive safety data is not yet available. The chemical formula C15H24IN3O3 represents one such instance where a specific Safety Data Sheet (SDS) is not readily accessible in public databases. This procedural guide provides a robust framework for handling such uncharacterized substances, ensuring the highest level of safety for laboratory personnel. The following recommendations are based on a conservative approach, treating the compound as potentially hazardous until proven otherwise.

I. Guiding Principle: Precautionary Risk Management

When dealing with a substance with unknown toxicological properties, the fundamental principle is to minimize exposure. This involves a multi-layered approach encompassing engineering controls, administrative controls, and personal protective equipment (PPE). All handling of this compound should be conducted within a designated area, clearly marked for potent compound handling.

II. Personal Protective Equipment (PPE): A Comprehensive Barrier

The selection of PPE is critical in preventing inadvertent exposure. The following table outlines the recommended PPE for handling this compound, categorized by the type of operation.

OperationPrimary Engineering ControlHand ProtectionEye/Face ProtectionRespiratory ProtectionBody Protection
Weighing and Aliquoting (Solid) Chemical Fume Hood or Ventilated Balance EnclosureDouble-gloving with nitrile or neoprene gloves.[1] Change outer glove immediately upon contamination.Chemical safety goggles and a face shield.[2]NIOSH-approved respirator with particulate filter (e.g., N95, P100).[3]Disposable lab coat with tight cuffs. Consider a disposable gown.
Solution Preparation and Handling Chemical Fume HoodDouble-gloving with nitrile or neoprene gloves.[1]Chemical safety goggles and a face shield.[2]NIOSH-approved respirator with cartridges for organic vapors and particulates.Disposable lab coat with tight cuffs.
In-vitro/In-vivo Administration Biological Safety Cabinet (if sterile conditions are required) or Chemical Fume HoodDouble-gloving with nitrile or neoprene gloves.[1]Chemical safety goggles.As required by the specific procedure and risk assessment.Disposable lab coat.
Waste Disposal Chemical Fume HoodHeavy-duty nitrile or butyl rubber gloves.Chemical safety goggles and a face shield.[2]As required for handling the waste stream.Chemical-resistant apron over a disposable lab coat.

III. Operational Plan: A Step-by-Step Guide to Safe Handling

A clear and concise operational plan is essential for minimizing risks. The following workflow outlines the critical steps for working with this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination & Disposal prep_area Designate and prepare a controlled handling area ppe_check Don appropriate Personal Protective Equipment (PPE) prep_area->ppe_check sds_review Review general safety guidelines for handling unknown compounds ppe_check->sds_review weighing Weigh solid this compound in a ventilated balance enclosure or fume hood sds_review->weighing solubilization Prepare solutions within a certified chemical fume hood weighing->solubilization experiment Conduct experimental procedures using appropriate engineering controls solubilization->experiment decontaminate_surfaces Decontaminate all work surfaces with an appropriate solvent experiment->decontaminate_surfaces decontaminate_equipment Decontaminate all non-disposable equipment decontaminate_surfaces->decontaminate_equipment dispose_waste Segregate and dispose of all waste streams according to institutional guidelines decontaminate_equipment->dispose_waste

Safe Handling Workflow for this compound

IV. Disposal Plan: Managing the Waste Stream

Proper disposal of chemical waste is paramount to environmental and personnel safety. All waste generated from handling this compound should be treated as hazardous.

  • Solid Waste: All disposable PPE (gloves, lab coats, etc.), contaminated consumables (pipette tips, tubes), and excess solid compound should be collected in a clearly labeled, sealed, and puncture-resistant hazardous waste container.

  • Liquid Waste: All solutions containing this compound must be collected in a designated, labeled, and sealed hazardous waste container.[4] Never dispose of this waste down the drain.[4] The first rinse of any glassware should also be collected as hazardous waste.[4]

  • Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.

  • Decontamination: All work surfaces and non-disposable equipment should be thoroughly decontaminated. The cleaning materials (e.g., wipes) should be disposed of as solid hazardous waste.

The following flowchart illustrates the decision-making process for waste segregation and disposal.

start Waste Generated is_solid Solid? start->is_solid is_liquid Liquid? is_solid->is_liquid No solid_waste Collect in labeled solid hazardous waste container is_solid->solid_waste Yes is_sharp Sharp? is_liquid->is_sharp No liquid_waste Collect in labeled liquid hazardous waste container is_liquid->liquid_waste Yes sharp_waste Dispose of in designated sharps container is_sharp->sharp_waste Yes

Waste Segregation and Disposal for this compound

V. Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do not induce vomiting.[5] Seek immediate medical attention.

  • Spill: Evacuate the immediate area. Wear appropriate PPE, including respiratory protection, and contain the spill using an inert absorbent material. Collect the absorbed material into a sealed hazardous waste container for disposal.

By adhering to these stringent safety protocols, researchers can confidently and safely handle novel chemical entities like this compound, fostering a culture of safety and responsibility in the laboratory.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.